Benzyl 5-hydroxypentanoate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl 5-hydroxypentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c13-9-5-4-8-12(14)15-10-11-6-2-1-3-7-11/h1-3,6-7,13H,4-5,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTOFIXXPCKZTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
509077-79-6 | |
| Record name | Poly[oxy(1-oxo-1,5-pentanediyl)], α-(phenylmethyl)-ω-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=509077-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10599930 | |
| Record name | Benzyl 5-hydroxypentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10599930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134848-96-7 | |
| Record name | Benzyl 5-hydroxypentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10599930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | benzyl 5-hydroxypentanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Benzyl 5-hydroxypentanoate: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of Benzyl 5-hydroxypentanoate. The information is intended to support research and development activities in the fields of medicinal chemistry, organic synthesis, and drug discovery.
Core Chemical Properties
This compound is an organic compound featuring a benzyl ester and a terminal hydroxyl group.[1] Its physical and chemical characteristics are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O₃ | [2][3][4] |
| Molecular Weight | 208.25 g/mol | [2][3][4][5] |
| Appearance | Colorless to clear Pale Yellow Oil or Liquid/Semi-Solid/Solid/Lump | [2][6][7] |
| Boiling Point (Predicted) | 314.8 ± 25.0 °C | [2][8] |
| Density (Predicted) | 1.100 ± 0.06 g/cm³ | [2][8] |
| Solubility | Acetone (Slightly), Chloroform (Slightly) | [2][4] |
| pKa (Predicted) | 15.06 ± 0.10 | [2] |
| CAS Number | 134848-96-7 | [2][3][4] |
Chemical Structure
The structure of this compound consists of a pentanoic acid backbone with a hydroxyl group at the 5-position and a benzyl ester at the carboxylate group.
-
SMILES: C1=CC=C(C=C1)COC(=O)CCCCO[3]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the benzylation of sodium 5-hydroxypentanoate.[5]
Materials:
-
Sodium 5-hydroxypentanoate
-
Acetone
-
Benzyl bromide
-
Tetrabutylammonium bromide
-
Ethyl acetate
-
1N aqueous sodium bisulfate
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous sodium chloride
-
Anhydrous magnesium sulfate
Procedure:
-
A suspension of sodium 5-hydroxypentanoate (4.06 mmol) in acetone (3 mL) is prepared.[5]
-
Benzyl bromide (8.11 mmol, 2.0 equiv) and tetrabutylammonium bromide (0.203 mmol, 0.05 equiv) are added to the suspension.[5]
-
The reaction mixture is heated at 45°C for 24 hours.[5]
-
After cooling, the mixture is concentrated.[5]
-
The resulting residue is dissolved in ethyl acetate (200 mL).[5]
-
The organic layer is washed sequentially with 50 mL portions of 1N aqueous sodium bisulfate, saturated aqueous sodium bicarbonate, and saturated aqueous sodium chloride.[5]
-
The washed organic layer is dried over anhydrous magnesium sulfate and then concentrated to yield a pale yellow oil.[5]
-
Purification is achieved by MPLC (Lobar C-column, 45% ethyl acetate/hexane) to afford the title compound as an oil.[5]
Characterization:
-
¹H NMR (300 MHz, CDCl₃): δ 7.38-7.26 (m, 5H), 5.12 (s, 2H), 3.64 (t, 2H, J=6.3 Hz), 2.41 (t, 2H, J=7.2 Hz), 1.80-1.71 (m, 2H), 1.64-1.54 (m, 3H).[5]
Visualized Experimental Workflow
The synthesis protocol described above can be visualized as a sequential workflow.
Caption: Workflow for the synthesis of this compound.
Applications in Research and Development
This compound serves as a valuable intermediate in organic synthesis. Notably, it is utilized in the preparation of P2-P1'-linked macrocyclic human renin inhibitors, highlighting its potential in the development of novel therapeutics.[2][4][7][8] Its bifunctional nature, possessing both a hydroxyl group and a protected carboxylic acid, allows for selective chemical modifications at either end of the molecule.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. This compound CAS#: 134848-96-7 [amp.chemicalbook.com]
- 3. This compound | C12H16O3 | CID 19788674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. usbio.net [usbio.net]
- 5. Synthesis routes of this compound [benchchem.com]
- 6. This compound | 134848-96-7 [sigmaaldrich.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. echemi.com [echemi.com]
Technical Guide: Benzyl 5-hydroxypentanoate (CAS No. 134848-96-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 5-hydroxypentanoate is a chemical compound with the CAS number 134848-96-7. It is recognized for its role as a key intermediate in the synthesis of complex pharmaceutical agents, most notably P2-P1'-linked macrocyclic human renin inhibitors.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and its significant application in medicinal chemistry, particularly in the development of therapeutics targeting the Renin-Angiotensin System (RAS).
Chemical and Physical Properties
This compound is an organic ester characterized by a benzyl group and a 5-hydroxypentanoate moiety.[3] This structure imparts both lipophilic and hydrophilic characteristics, influencing its solubility and reactivity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 134848-96-7 | [3][4][5] |
| Molecular Formula | C₁₂H₁₆O₃ | [3][4] |
| Molecular Weight | 208.25 g/mol | [3][4] |
| IUPAC Name | This compound | [6] |
| Synonyms | Pentanoic acid, 5-hydroxy-, phenylmethyl ester; 5-Hydroxy Pentanoic Acid Phenylmethyl Ester | [3][6] |
| Physical Form | Liquid, Semi-Solid, or Solid | Vendor Data |
| Boiling Point (Predicted) | 314.8 ± 25.0 °C | [5] |
| Density (Predicted) | 1.10 ± 0.06 g/cm³ | [5] |
| Purity | ≥98% | [7] |
| Storage Conditions | Inert atmosphere, store in freezer, under -20°C to -80°C; Hygroscopic | Vendor Data,[3] |
Table 2: Computed Properties of this compound
| Property | Value | Source(s) |
| XLogP3 | 1.6 | [6] |
| Hydrogen Bond Donor Count | 1 | [7] |
| Hydrogen Bond Acceptor Count | 3 | [7] |
| Rotatable Bond Count | 7 | ECHEMI |
| Topological Polar Surface Area | 46.5 Ų | [6] |
| Complexity | 174 | ECHEMI |
Safety Information
This compound is associated with several hazard classifications. Appropriate personal protective equipment and handling procedures should be employed.
Table 3: GHS Hazard Information for this compound
| Hazard Statement | Code |
| Harmful if swallowed | H302 |
| Causes skin irritation | H315 |
| Causes serious eye irritation | H319 |
| May cause respiratory irritation | H335 |
Data sourced from ECHA C&L Inventory notifications.[6]
Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound has been described in the literature. The following is a summary of a reported procedure.
Experimental Protocol: Synthesis of this compound
Reaction Scheme:
Procedure:
-
A suspension of sodium 5-hydroxypentanoate (569 mg, 4.06 mmol) in acetone (3 mL) is prepared.
-
Benzyl bromide (1.39 g, 0.97 mL, 8.11 mmol, 2.0 equiv) and tetrabutylammonium bromide (65 mg, 0.203 mmol, 0.05 equiv) are added to the suspension.
-
The reaction mixture is heated at 45°C for 24 hours.
-
After cooling, the mixture is concentrated.
-
The residue is dissolved in ethyl acetate (200 mL) and washed sequentially with 1N aqueous sodium bisulfate (50 mL), saturated aqueous sodium bicarbonate (50 mL), and saturated aqueous sodium chloride (50 mL).
-
The organic layer is dried over anhydrous magnesium sulfate and concentrated to yield a pale yellow oil.
-
Purification is achieved by MPLC (Lobar C-column, 45% ethyl acetate/hexane) to afford the title compound.
Yield: 641 mg (76%) of this compound as an oil.
Analytical Data
¹H NMR (300 MHz, CDCl₃): δ 7.38-7.26 (m, 5H), 5.12 (s, 2H), 3.64 (t, 2H, J=6.3 Hz), 2.41 (t, 2H, J=7.2 Hz), 1.80-1.71 (m, 2H), 1.64-1.54 (m, 3H).
Note: Publicly available ¹³C NMR, IR, and mass spectrometry data for this compound are limited. Researchers are advised to acquire this data on their own samples for comprehensive characterization.
Application in Drug Development: Synthesis of Macrocyclic Human Renin Inhibitors
The primary application of this compound is as a precursor in the synthesis of P2-P1'-linked macrocyclic human renin inhibitors.[1][2] Renin is a critical enzyme in the Renin-Angiotensin System (RAS), a hormonal cascade that regulates blood pressure and fluid balance. Inhibition of renin is a key therapeutic strategy for the management of hypertension.
While specific, detailed experimental protocols for the multi-step conversion of this compound to the final macrocyclic inhibitors are often proprietary, the general synthetic strategy involves utilizing the hydroxyl and ester functionalities of the molecule to construct the macrocyclic backbone.
The Renin-Angiotensin System (RAS) and the Role of Renin Inhibitors
The RAS plays a crucial role in maintaining cardiovascular homeostasis. Dysregulation of this system can lead to hypertension and other cardiovascular diseases.
As depicted in the pathway, renin catalyzes the conversion of angiotensinogen to angiotensin I. This is the rate-limiting step of the RAS. Angiotensin I is subsequently converted to the potent vasoconstrictor, angiotensin II, by the angiotensin-converting enzyme (ACE). Angiotensin II then binds to its receptor (AT1R) to elicit physiological effects that increase blood pressure.
Macrocyclic renin inhibitors, synthesized using intermediates like this compound, are designed to bind to the active site of renin, preventing it from cleaving angiotensinogen. This effectively blocks the entire downstream cascade, leading to a reduction in blood pressure.
Conclusion
This compound is a valuable building block for the synthesis of sophisticated pharmaceutical compounds. Its well-defined synthesis and key structural features make it an important intermediate for medicinal chemists and drug development professionals working on therapeutics targeting the Renin-Angiotensin System. While a complete public dataset of its spectral properties is not available, the information provided in this guide offers a solid foundation for its use in research and development.
References
- 1. Design and synthesis of potent macrocyclic renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. scbt.com [scbt.com]
- 4. web.pdx.edu [web.pdx.edu]
- 5. This compound CAS#: 134848-96-7 [amp.chemicalbook.com]
- 6. This compound | C12H16O3 | CID 19788674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
Spectroscopic Profile of Benzyl 5-hydroxypentanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Benzyl 5-hydroxypentanoate. Due to the limited availability of experimentally-derived public data, this document primarily presents predicted spectroscopic information sourced from computational chemistry databases. These predictions offer valuable insights for the characterization of this compound. Detailed, generalized experimental protocols for obtaining such spectra are also provided to guide researchers in their own analytical work.
Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for this compound. These values are computationally derived and should be used as a reference for comparison with experimental results.
Table 1: Predicted ¹H NMR Spectral Data
Solvent: CDCl₃ (Chloroform-d) Frequency: Not specified in predicted data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.30 - 7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~5.12 | Singlet | 2H | Benzyl CH₂ (C₆H₅CH ₂) |
| ~3.65 | Triplet | 2H | CH₂ adjacent to hydroxyl group (HOCH ₂) |
| ~2.38 | Triplet | 2H | CH₂ adjacent to carbonyl group (C=O)CH ₂ |
| ~1.60 - 1.80 | Multiplet | 4H | Aliphatic CH₂ protons (-(CH₂)₂-) |
| ~1.50 | Singlet (broad) | 1H | Hydroxyl proton (OH ) |
Table 2: Predicted ¹³C NMR Spectral Data
Solvent: CDCl₃ (Chloroform-d) Frequency: Not specified in predicted data
| Chemical Shift (ppm) | Assignment |
| ~173.5 | Carbonyl carbon (C =O) |
| ~136.0 | Aromatic quaternary carbon |
| ~128.5 | Aromatic CH carbons |
| ~128.2 | Aromatic CH carbons |
| ~128.0 | Aromatic CH carbons |
| ~66.2 | Benzyl CH₂ carbon (C₆H₅C H₂) |
| ~62.0 | CH₂ carbon adjacent to hydroxyl group (HOC H₂) |
| ~33.8 | CH₂ carbon adjacent to carbonyl group ((C=O)C H₂) |
| ~31.8 | Aliphatic CH₂ carbon |
| ~21.8 | Aliphatic CH₂ carbon |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Broad | O-H stretch (alcohol) |
| ~3030 | Medium | C-H stretch (aromatic) |
| ~2940, 2870 | Medium | C-H stretch (aliphatic) |
| ~1735 | Strong | C=O stretch (ester) |
| ~1495, 1455 | Medium | C=C stretch (aromatic ring) |
| ~1250 | Strong | C-O stretch (ester) |
| ~1050 | Strong | C-O stretch (alcohol) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion |
| 208.11 | [M]⁺ (Molecular Ion) |
| 209.12 | [M+H]⁺ |
| 231.10 | [M+Na]⁺ |
| 108.06 | [C₇H₈O]⁺ (cleavage product) |
| 91.05 | [C₇H₇]⁺ (tropylium ion) |
Experimental Protocols
The following are detailed, generalized methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
Weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Ensure the sample is fully dissolved. If necessary, gently vortex the vial.
-
Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
The final solution height in the NMR tube should be approximately 4-5 cm.
-
-
Instrument Setup and Data Acquisition :
-
Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.
-
Place the sample into the NMR probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution. This can be performed manually or automatically.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
Acquire the spectrum using standard acquisition parameters. For ¹H NMR, a sufficient signal-to-noise ratio is typically achieved with 8-16 scans. For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR) :
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small drop of liquid this compound directly onto the center of the ATR crystal.
-
Lower the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
-
Instrument Setup and Data Acquisition :
-
Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a high-quality spectrum.
-
The data is typically collected in the mid-IR range (4000-400 cm⁻¹).
-
Clean the ATR crystal thoroughly after the measurement.
-
Mass Spectrometry (MS)
-
Sample Preparation :
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL in the same solvent.
-
If necessary, filter the solution through a syringe filter (e.g., 0.22 µm) to remove any particulate matter.
-
-
Instrument Setup and Data Acquisition :
-
The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
For Electrospray Ionization (ESI), a common technique for this type of molecule, the sample solution is infused at a low flow rate (e.g., 5-10 µL/min).
-
Set the ion source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to optimal values for the analyte.
-
Acquire the mass spectrum in positive or negative ion mode over a suitable mass range (e.g., m/z 50-500).
-
For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
-
Mandatory Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.
An In-depth Technical Guide to the Solubility and Stability of Benzyl 5-hydroxypentanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl 5-hydroxypentanoate is a chemical intermediate utilized in the synthesis of various organic molecules, including P2-P1'-linked macrocyclic human renin inhibitors.[1] A thorough understanding of its solubility and stability is paramount for its effective handling, storage, and application in research and development. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound, alongside detailed experimental protocols for their determination.
Physicochemical Properties
This compound is an ester with the molecular formula C₁₂H₁₆O₃ and a molecular weight of 208.25 g/mol .[2][3] It is typically encountered as a colorless to pale yellow oil.[4]
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O₃ | [2][3] |
| Molecular Weight | 208.25 g/mol | [2][3] |
| Appearance | Colorless to pale yellow oil | [4] |
| Boiling Point (Predicted) | 314.8 ± 25.0 °C | [5] |
| Density (Predicted) | 1.100 ± 0.06 g/cm³ | [5] |
| pKa (Predicted) | 15.06 ± 0.10 | [5] |
Solubility Profile
Qualitative Solubility
| Solvent | Solubility | Reference |
| Acetone | Slightly Soluble | [1][6] |
| Chloroform | Slightly Soluble | [1][6] |
Estimated Solubility in Common Solvents
Based on the solubility of structurally similar compounds, such as other benzyl esters, the following table provides an estimation of solubility. These values should be confirmed experimentally.
| Solvent | Estimated Solubility Category | Rationale |
| Water | Sparingly soluble to insoluble | The presence of a large nonpolar benzyl group and a five-carbon chain is expected to dominate over the polar ester and hydroxyl groups. |
| Methanol | Soluble | Alcohols are generally good solvents for esters. |
| Ethanol | Soluble | Similar to methanol. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Aprotic, polar solvent capable of dissolving a wide range of organic compounds. |
| Dichloromethane (DCM) | Soluble | A common organic solvent for esters. |
| Ethyl Acetate | Soluble | "Like dissolves like" principle suggests good solubility. |
| Hexanes | Sparingly soluble to insoluble | Nonpolar solvent, likely to be a poor solvent for this relatively polar molecule. |
Experimental Protocol for Determining Solubility
This protocol outlines a general method for determining the solubility of this compound in a given solvent.
Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a defined temperature.
Materials:
-
This compound
-
Selected solvent(s) of analytical grade
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Volumetric flasks and pipettes
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.
-
Syringe filters (e.g., 0.45 µm PTFE)
Procedure:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed container.
-
Place the container in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant using a pipette.
-
To remove any undissolved solid, centrifuge the sample at a high speed.
-
Filter the resulting supernatant through a syringe filter appropriate for the solvent used.
-
Accurately dilute the clear, saturated solution with the same solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC or GC method.
-
Calculate the solubility by multiplying the measured concentration by the dilution factor.
Logical Workflow for Solubility Determination:
Caption: Workflow for the experimental determination of solubility.
Stability Profile
This compound is known to be hygroscopic and temperature-sensitive.[1][6] Proper storage under an inert atmosphere at low temperatures (-20°C to -80°C) is recommended to prevent degradation.[6][7]
Key Stability Concerns
-
Hydrolysis: The ester linkage in this compound is susceptible to hydrolysis, which can be catalyzed by both acids and bases. This reaction would yield benzyl alcohol and 5-hydroxypentanoic acid. The rate of hydrolysis is expected to increase with temperature and at pH values away from neutral.
-
Thermal Decomposition: While specific data is unavailable for this compound, benzyl esters can undergo thermal decomposition.[8] The presence of the hydroxyl group may also influence its thermal stability.
-
Oxidation: The benzyl group and the secondary alcohol can be susceptible to oxidation over time, especially if exposed to air and light.
Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | -20°C to -80°C | To minimize thermal degradation and hydrolytic activity.[6][7] |
| Atmosphere | Inert (e.g., Argon, Nitrogen) | To prevent oxidation.[6] |
| Moisture | Store in a tightly sealed container with a desiccant | Due to its hygroscopic nature, to prevent water-induced hydrolysis.[6] |
| Light | Protect from light | To prevent potential photo-degradation. |
Experimental Protocol for Assessing Stability
This protocol is designed to evaluate the stability of this compound under various stress conditions, in accordance with ICH guidelines.[9]
Objective: To identify potential degradation products and determine the rate of degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Buffers of various pH values (e.g., pH 2, 7, 9)
-
Hydrogen peroxide solution (for oxidative stress)
-
High-purity water
-
Solvents for sample preparation
-
Stability chambers with controlled temperature and humidity
-
Photostability chamber
-
HPLC or GC system with a stability-indicating method (a method that can separate the parent compound from its degradation products).
Procedure:
1. Forced Degradation Studies:
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat (e.g., at 60°C) for a defined period.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH at room temperature or under mild heating.
-
Neutral Hydrolysis: Dissolve the compound in purified water and heat (e.g., at 60°C).
-
Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).
-
Photostability: Expose the solid compound and a solution of the compound to light according to ICH Q1B guidelines.
2. Long-Term and Accelerated Stability Studies:
-
Store samples of this compound under the conditions specified in the ICH guidelines (e.g., 25°C/60% RH for long-term and 40°C/75% RH for accelerated).
-
Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 24 months).
3. Sample Analysis:
-
At each time point, analyze the samples using a validated stability-indicating HPLC or GC method to determine the remaining concentration of this compound and to detect and quantify any degradation products.
Signaling Pathway of Ester Hydrolysis:
References
- 1. How to Determine Solubility: 14 Steps (with Pictures) - wikiHow [wikihow.com]
- 2. Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. This compound | C12H16O3 | CID 19788674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ia800607.us.archive.org [ia800607.us.archive.org]
- 5. This compound CAS#: 134848-96-7 [amp.chemicalbook.com]
- 6. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. The pyrolisis of some alpha-substituted benzyl esters and related substances - Enlighten Theses [theses.gla.ac.uk]
- 9. ema.europa.eu [ema.europa.eu]
Unlocking Therapeutic Potential: A Technical Guide to Benzyl 5-hydroxypentanoate in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 5-hydroxypentanoate is a versatile bifunctional molecule that has garnered significant interest in medicinal chemistry, primarily as a key building block in the synthesis of complex macrocyclic compounds. Its unique structure, featuring a hydroxyl group and a benzyl-protected carboxylic acid, makes it an ideal starting material for the construction of molecules with therapeutic potential. This technical guide provides an in-depth overview of the known research applications of this compound, with a focus on its role in the development of human renin inhibitors. Detailed experimental protocols, quantitative data on the efficacy of its derivatives, and a visualization of the relevant biological pathways are presented to facilitate further research and drug discovery efforts.
Core Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for its handling, characterization, and application in chemical synthesis.
| Property | Value | Source |
| CAS Number | 134848-96-7 | --INVALID-LINK-- |
| Molecular Formula | C₁₂H₁₆O₃ | --INVALID-LINK-- |
| Molecular Weight | 208.25 g/mol | --INVALID-LINK-- |
| Appearance | Oil | --INVALID-LINK-- |
| Boiling Point | 314.8±25.0 °C (Predicted) | --INVALID-LINK-- |
| Density | 1.100±0.06 g/cm³ (Predicted) | --INVALID-LINK-- |
| Solubility | Soluble in acetone and chloroform. | --INVALID-LINK-- |
Potential Research Applications
The primary and most extensively documented application of this compound is as a synthetic intermediate in the preparation of P2-P1'-linked macrocyclic human renin inhibitors[1][2][3][4]. Renin is a critical enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), a hormonal cascade that regulates blood pressure and fluid balance[5][6]. Inhibition of renin is a key therapeutic strategy for the management of hypertension.
Beyond its role in renin inhibitor synthesis, the broader class of hydroxypentanoic acid esters has been explored for various applications, suggesting potential avenues for future research involving this compound. These include:
-
Building blocks for pharmaceuticals: 5-Hydroxypentanoic acid and its esters are considered versatile building blocks for the synthesis of a range of pharmaceuticals, including potential anti-tumor and anti-diabetic medications[7][8].
-
Agrochemicals: These compounds can serve as precursors for bioactive molecules in the agrochemical industry, such as pesticides and herbicides[8].
-
Polymer and Materials Science: 5-Hydroxypentanoic acid can be converted to δ-valerolactone, a monomer used in the production of polyesters and other biodegradable materials[7].
While these applications are not directly demonstrated for the benzyl ester, they highlight the synthetic utility of the 5-hydroxypentanoate scaffold.
The Renin-Angiotensin-Aldosterone System (RAAS) and the Role of Renin Inhibitors
The RAAS plays a pivotal role in maintaining cardiovascular homeostasis. The diagram below illustrates the classical RAAS pathway and the point of intervention for renin inhibitors.
As depicted, renin catalyzes the conversion of angiotensinogen to angiotensin I, the rate-limiting step of the RAAS. By inhibiting renin, the production of angiotensin II, a potent vasoconstrictor, is reduced, leading to a decrease in blood pressure. This compound is a precursor to the macrocyclic structures that bind to the active site of renin, blocking its enzymatic activity.
Quantitative Data: Efficacy of Renin Inhibitors Derived from this compound Precursors
While quantitative data on the biological activity of this compound itself is not available, as it is a synthetic intermediate, the efficacy of the final P2-P1'-linked macrocyclic renin inhibitors has been reported. The following table summarizes the in vitro inhibitory activity of representative compounds from this class.
| Compound ID | Macrocycle Size | IC₅₀ (μM) | Reference |
| 3 | 13-membered | 0.61 | --INVALID-LINK--[9] |
| 6 | 14-membered | 0.59 | --INVALID-LINK--[9] |
| 9 | 13-membered | 0.65 | --INVALID-LINK--[9] |
| 39 | 13-membered | 0.056 | --INVALID-LINK--[9] |
| 42 | Not Specified | 0.007 (HPRA IC₅₀) | --INVALID-LINK--[10] |
| 43 | Not Specified | 0.056 (HPRA IC₅₀) | --INVALID-LINK--[10] |
HPRA: Human Plasma Renin Activity
These data demonstrate that the macrocyclic compounds synthesized using precursors like this compound are potent inhibitors of human renin, with some exhibiting nanomolar efficacy.
Experimental Protocols
Synthesis of this compound
A representative experimental protocol for the synthesis of this compound is detailed below, based on information from patented procedures.
Materials:
-
Sodium 5-hydroxypentanoate
-
Benzyl bromide
-
Tetrabutylammonium bromide (catalyst)
-
Acetone (solvent)
-
Ethyl acetate
-
1N Aqueous sodium bisulfate
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous sodium chloride
-
Anhydrous magnesium sulfate
Procedure:
-
A suspension of sodium 5-hydroxypentanoate (1.0 eq) in acetone is prepared.
-
Benzyl bromide (2.0 eq) and tetrabutylammonium bromide (0.05 eq) are added to the suspension.
-
The reaction mixture is heated at 45°C for 24 hours.
-
After cooling, the mixture is concentrated under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed successively with 1N aqueous sodium bisulfate, saturated aqueous sodium bicarbonate, and saturated aqueous sodium chloride.
-
The organic layer is dried over anhydrous magnesium sulfate and concentrated to yield the crude product as an oil.
-
Purification is achieved by medium-pressure liquid chromatography (MPLC) using a hexane/ethyl acetate gradient to afford pure this compound.
General Workflow for the Synthesis of P2-P1'-Linked Macrocyclic Renin Inhibitors
The following diagram illustrates a generalized workflow for the synthesis of P2-P1'-linked macrocyclic renin inhibitors, where this compound serves as a key starting material for one of the linear precursors.
This workflow highlights the multi-step nature of the synthesis, involving the initial modification of this compound, coupling with a peptide fragment, and subsequent deprotection and macrocyclization to yield the final active compound.
Conclusion
This compound is a valuable chemical entity with a proven application as a key intermediate in the synthesis of potent P2-P1'-linked macrocyclic human renin inhibitors. Its bifunctional nature allows for its incorporation into complex molecular architectures, making it a molecule of high interest for medicinal chemists and drug development professionals targeting the Renin-Angiotensin-Aldosterone System for the treatment of hypertension and other cardiovascular diseases. While its direct biological activity is not the primary focus of research, its role as a versatile building block is well-established. Further exploration of its utility in the synthesis of other bioactive compounds represents a promising area for future investigation. This guide provides a foundational understanding of its properties, applications, and the biological context of its derivatives, aiming to stimulate and support ongoing research in this field.
References
- 1. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. nps.org.au [nps.org.au]
- 6. 5-Hydroxyvalerate | C5H9O3- | CID 5459830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5-Hydroxypentanoic acid | 13392-69-3 | Benchchem [benchchem.com]
- 8. Cas 14273-92-8,5-Hydroxypentanoic acid methyl ester | lookchem [lookchem.com]
- 9. Design and synthesis of P2-P1'-linked macrocyclic human renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and synthesis of potent macrocyclic renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide on Benzyl 5-Hydroxypentanoate: Current Understanding of its Biological Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document summarizes the currently available public information regarding Benzyl 5-hydroxypentanoate. The contents of this report are based on a comprehensive search of scientific literature and chemical databases.
Introduction
This compound is a chemical compound with the molecular formula C12H16O3. It is structurally an ester of 5-hydroxypentanoic acid and benzyl alcohol. This molecule is primarily recognized for its role as a synthetic intermediate in the preparation of more complex pharmaceutical agents. This guide aims to provide a thorough overview of the known biological mechanism of action of this compound.
Current State of Research
A comprehensive review of scientific literature and chemical databases reveals a significant gap in the understanding of the direct biological activity and mechanism of action of this compound itself. The available information consistently points to its utility as a precursor in chemical synthesis rather than as a biologically active agent with a defined pharmacological profile.
Use as a Synthetic Intermediate
The primary documented application of this compound is in the synthetic preparation of P2-P1'-linked macrocyclic human renin inhibitors.[1][2][3][4][5] Renin is an enzyme that plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), a key regulator of blood pressure and fluid balance. Inhibitors of renin are investigated for the treatment of hypertension. In this context, this compound serves as a building block, and its chemical structure is incorporated into the final, more complex and biologically active inhibitor molecule. The biological effects observed are therefore attributable to the final macrocyclic renin inhibitor, not to this compound in its original form.
Hypothetical Metabolic Fate
While no direct studies on the metabolism of this compound are available, it is reasonable to hypothesize its potential metabolic fate based on its chemical structure. In a biological system, the ester bond is susceptible to hydrolysis by esterase enzymes. This enzymatic cleavage would yield two separate molecules: 5-hydroxypentanoic acid and benzyl alcohol.
-
5-Hydroxypentanoic Acid: This is a hydroxy fatty acid.[6] Such molecules can potentially enter various metabolic pathways.
-
Benzyl Alcohol: This is a common organic alcohol that is metabolized in the liver, first to benzaldehyde and then to benzoic acid.
It is important to emphasize that this metabolic pathway is purely hypothetical and has not been experimentally verified for this compound.
Visualization of Hypothetical Metabolic Pathway
The following diagram illustrates the potential, yet unconfirmed, metabolic breakdown of this compound in a biological system.
Caption: A diagram illustrating the hypothetical metabolic pathway of this compound.
At present, there is no scientific evidence to suggest that this compound has a direct mechanism of action in biological systems. Its documented role is that of a chemical intermediate. To ascertain any potential intrinsic biological activity, future research would need to focus on:
-
In vitro screening: Testing the compound against a panel of biological targets, such as enzymes and receptors.
-
Cell-based assays: Evaluating the effect of the compound on various cellular processes.
-
In vivo studies: Assessing the pharmacological effects and metabolic fate of this compound in animal models.
Until such studies are conducted, any discussion of the mechanism of action of this compound remains speculative. For researchers and drug development professionals, its value currently lies in its utility for the synthesis of pharmacologically active molecules.
References
Review of Benzyl 5-hydroxypentanoate in scientific literature
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 5-hydroxypentanoate is a chemical compound that serves as a key intermediate in the synthesis of complex pharmaceutical agents. Its primary role in the scientific literature is as a precursor to a class of potent P2-P1'-linked macrocyclic human renin inhibitors. Renin is an aspartic protease that plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), a critical regulator of blood pressure and electrolyte balance. Inhibition of renin is a therapeutic strategy for the management of hypertension. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed synthesis protocol, and its application in the development of human renin inhibitors.
Chemical and Physical Properties
This compound is an ester characterized by a benzyl group protecting the carboxylic acid and a terminal hydroxyl group on the pentanoate chain. This bifunctional nature makes it a versatile building block in organic synthesis.
| Property | Value | Reference |
| CAS Number | 134848-96-7 | [1] |
| Molecular Formula | C₁₂H₁₆O₃ | [1] |
| Molecular Weight | 208.25 g/mol | [1] |
| Boiling Point | 314.8 ± 25.0 °C (Predicted) | [2] |
| Density | 1.100 ± 0.06 g/cm³ (Predicted) | [2] |
| Appearance | Colorless to pale yellow oil | |
| Solubility | Slightly soluble in acetone and chloroform. | [3] |
| Storage | Store at -80°C under an inert atmosphere; it is hygroscopic and temperature sensitive. | [3] |
Spectroscopic Data
| ¹H NMR (300 MHz, CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 7.38-7.26 | m | 5H | Ar-H | ||
| 5.12 | s | 2H | -CH ₂-Ph | ||
| 3.64 | t | 6.3 | 2H | -CH ₂-OH | |
| 2.41 | t | 7.2 | 2H | -C(=O)-CH ₂- | |
| 1.80-1.71 | m | 2H | -CH₂-CH ₂-CH₂- | ||
| 1.64-1.54 | m | 3H | -CH₂-CH ₂-CH₂OH and -OH |
Note: Predicted ¹³C NMR, Mass Spectrometry, and IR data are available through various chemical databases, but experimental spectra are not consistently published in the primary literature.
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the benzylation of 5-hydroxypentanoic acid or its corresponding salt.
Materials:
-
Sodium 5-hydroxypentanoate
-
Benzyl bromide
-
Tetrabutylammonium bromide
-
Acetone
-
Ethyl acetate
-
1N aqueous sodium bisulfate
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous sodium chloride
-
Anhydrous magnesium sulfate
Procedure:
-
A suspension of sodium 5-hydroxypentanoate in acetone is prepared.
-
Benzyl bromide (2.0 equivalents) and a catalytic amount of tetrabutylammonium bromide (0.05 equivalents) are added to the suspension.
-
The reaction mixture is heated at 45°C for 24 hours.
-
After cooling to room temperature, the mixture is concentrated under reduced pressure.
-
The resulting residue is dissolved in ethyl acetate and washed successively with 1N aqueous sodium bisulfate, saturated aqueous sodium bicarbonate, and saturated aqueous sodium chloride.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the crude product as a pale yellow oil.
-
Purification is achieved by medium-pressure liquid chromatography (MPLC) using a silica gel column and an appropriate eluent system (e.g., 45% ethyl acetate in hexane) to afford pure this compound.
Role in the Synthesis of P2-P1'-Linked Macrocyclic Human Renin Inhibitors
This compound is a key starting material in the multi-step synthesis of potent human renin inhibitors. The general synthetic strategy involves the elaboration of the pentanoate backbone and subsequent macrocyclization. While the seminal paper by Weber et al.[4] focuses on the design and biological activity of the final macrocyclic inhibitors, it does not provide a detailed synthetic route for the intermediates. The diagram below illustrates the logical workflow of how this compound is utilized as a precursor in the synthesis of these complex molecules.
Caption: Synthetic workflow from this compound to renin inhibitors.
Biological Activity of Downstream Products
It is important to note that this compound itself is not reported to have direct biological activity as a renin inhibitor. Its significance lies in its role as a precursor to the pharmacologically active macrocyclic compounds. These final products have demonstrated potent inhibitory activity against human renin.
| Compound (from Weber et al., 1991) | IC₅₀ (µM) |
| 13-membered-ring glutamine-derived inhibitor | 0.61 |
| 14-membered-ring diaminopropionic acid-derived inhibitor | 0.59 |
| 13-membered-ring diol inhibitor | 0.65 |
| P4-modified macrocyclic inhibitor | 0.056 |
These IC₅₀ values highlight the effectiveness of the final macrocyclic structures in inhibiting the enzymatic activity of human renin.[4]
Signaling Pathways
There are no known signaling pathways directly modulated by this compound. The ultimate therapeutic effect of the renin inhibitors synthesized from this precursor is the downregulation of the Renin-Angiotensin-Aldosterone System (RAAS).
Caption: Inhibition of the Renin-Angiotensin-Aldosterone System by renin inhibitors.
Conclusion
This compound is a valuable synthetic intermediate, primarily recognized for its application in the synthesis of P2-P1'-linked macrocyclic human renin inhibitors. While the compound itself does not exhibit direct biological activity, its structural features are essential for the construction of these complex and potent pharmaceutical agents. This technical guide has summarized the available chemical, physical, and spectroscopic data for this compound, provided a detailed synthesis protocol, and contextualized its role in the development of novel therapeutics for hypertension. Further research providing detailed experimental procedures for its conversion to the final active molecules and more comprehensive public spectroscopic data would be beneficial for the scientific community.
References
The Pivotal Role of Benzyl 5-Hydroxypentanoate Derivatives in Cardiovascular Research: A Technical Guide to Their Biological Activity as Renin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 5-hydroxypentanoate, while not biologically active in its own right, serves as a critical starting material in the synthesis of a potent class of enzyme inhibitors targeting the renin-angiotensin system (RAS). This technical guide provides an in-depth exploration of the biological activity of P2-P1'-linked macrocyclic human renin inhibitors derived from this compound. The RAS is a crucial hormonal cascade that regulates blood pressure and fluid balance, making it a prime target for the development of antihypertensive therapeutics. Renin, an aspartyl protease, catalyzes the rate-limiting step of this cascade, the conversion of angiotensinogen to angiotensin I. Inhibition of renin offers a targeted and effective approach to controlling hypertension. This document details the quantitative biological data of these macrocyclic inhibitors, the experimental protocols for their evaluation, and the underlying signaling pathways.
Biological Activity of this compound Derivatives
The primary biological activity of derivatives synthesized from this compound is the inhibition of human renin. A seminal study by Weber et al. (1991) described the design and synthesis of a series of P2-P1'-linked macrocyclic renin inhibitors. These compounds were engineered to mimic the transition state of the renin-catalyzed hydrolysis of angiotensinogen, thereby exhibiting potent inhibitory activity.
Quantitative Data on Renin Inhibition
The inhibitory potency of these macrocyclic compounds against human renin is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values for key P2-P1'-linked macrocyclic human renin inhibitors as reported by Weber et al. (1991).[1]
| Compound ID | Description | IC50 (µM) |
| 3 | 13-membered-ring glutamine-derived inhibitor | 0.61 |
| 6 | 14-membered-ring diaminopropionic acid derived inhibitor | 0.59 |
| 9 | 13-membered-ring diol | 0.65 |
| 39 | P4-modified derivative of compound 3 | 0.056 |
Table 1: Inhibitory activity of P2-P1'-linked macrocyclic human renin inhibitors against human renin.
Experimental Protocols
Synthesis of P2-P1'-Linked Macrocyclic Human Renin Inhibitors
The synthesis of the macrocyclic renin inhibitors described by Weber et al. (1991) is a multi-step process. While the original publication provides a schematic overview, a detailed experimental protocol is crucial for reproducibility. The following represents a generalized experimental workflow for the synthesis, based on the reaction schemes presented in the aforementioned paper.
References
An In-depth Technical Guide to Benzyl 5-hydroxypentanoate: Synthesis and History
This technical guide provides a comprehensive overview of Benzyl 5-hydroxypentanoate, a key intermediate in the development of advanced drug delivery systems and other therapeutic agents. Aimed at researchers, scientists, and professionals in drug development, this document details the known synthetic routes, experimental protocols, and the context of its application in medicinal chemistry.
Historical Context and Applications
While a singular "discovery" paper for this compound is not readily identifiable in the surveyed literature, its significance emerges in the context of synthesizing more complex molecules, particularly for therapeutic applications. The primary documented use of this compound is as a crucial building block in the preparation of macrocyclic human renin inhibitors and, more recently, in the synthesis of cationic lipids for non-liposomal nucleic acid delivery systems.[1][2][3][4][5][6] Its history is therefore intrinsically linked to the advancement of these fields.
The structural features of this compound, possessing both a hydroxyl group and a benzyl-protected carboxylic acid, make it a versatile synthon for introducing a five-carbon spacer with a reactive hydroxyl terminus in a protected form.
Synthetic Routes
Several synthetic pathways to this compound have been reported. The most prominently documented methods start from readily available precursors such as δ-valerolactone and dihydro-2H-pyran-2,6(3H)-dione.
Synthesis from δ-Valerolactone
A common and well-documented method involves the base-catalyzed hydrolysis of δ-valerolactone to form the corresponding sodium salt of 5-hydroxypentanoic acid, followed by benzylation.[6][7][8]
Experimental Protocol: Synthesis of this compound from δ-Valerolactone [8]
-
Step 1: Hydrolysis of δ-Valerolactone
-
To a solution of sodium hydroxide in water (1 M, 50 mL, 50 mmol, 1.0 equiv) at 70 °C, δ-valerolactone (5.00 g, 50 mmol, 1.0 equiv) is added in one portion.
-
The mixture is stirred for 16 hours at 70 °C.
-
The solvent is then evaporated under reduced pressure.
-
-
Step 2: Benzylation
-
The resulting residue is re-dissolved in acetone (50 mL).
-
To this solution, tetrabutylammonium bromide (805 mg, 2.5 mmol, 0.05 equiv) and benzyl bromide (7.13 mL, 60 mmol, 1.2 equiv) are added.
-
The reaction is stirred at 23 °C for 16 hours, or until mass spectrometry analysis indicates complete conversion of the starting material.
-
-
Purification
-
The crude product is purified by flash chromatography on silica gel using a gradient of 0–20% ethyl acetate in hexanes.
-
Synthesis from Dihydro-2H-pyran-2,6(3H)-dione
An alternative route utilizes the ring-opening of dihydro-2H-pyran-2,6(3H)-dione with benzyl alcohol in the presence of a base and a nucleophilic catalyst.[9]
Experimental Protocol: Synthesis of this compound from Dihydro-2H-pyran-2,6(3H)-dione [9]
-
Reaction Setup
-
To a solution of dihydro-2H-pyran-2,6(3H)-dione (20 g, 175.44 mmol) and benzyl alcohol (20.8 g, 192.98 mmol) in dichloromethane (150 mL), 4-(dimethylamino)pyridine (DMAP) (0.32 g, 2.62 mmol) and triethylamine (29 mL, 210.5 mmol) are added at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for a specified period.
-
(Further details on reaction time and purification were not fully detailed in the cited source.)
Quantitative Data Summary
The following table summarizes the quantitative data for the synthesis of this compound from δ-valerolactone as reported in the literature.
| Parameter | Value | Reference |
| Starting Material | δ-Valerolactone | [8] |
| Yield | 83% | [8] |
| ¹H NMR (600 MHz, CDCl₃) δ | 1.54–1.64 (m, 3H), 1.75–1.80 (m, 2H), 2.41 (t, J = 7.2 Hz, 2H), 3.64 (t, J = 6.3 Hz, 2H), 5.12 (s, 2H), 7.25–7.31 (m, 5H) | [8] |
| ¹³C NMR (125 MHz, CDCl₃) δ | 21.3, 30.7, 34.1, 62.3, 66.6, 128.3, 128.4, 128.6, 135.9, 173.8 | [8] |
| LRMS (APCI+) | 208.1 | [8] |
Visualizing the Synthetic Pathways
The following diagrams illustrate the chemical transformations described in the experimental protocols.
Caption: Synthetic pathway from δ-valerolactone.
Caption: Synthetic pathway from dihydro-2H-pyran-2,6(3H)-dione.
References
- 1. usbio.net [usbio.net]
- 2. echemi.com [echemi.com]
- 3. This compound | 134848-96-7 [chemicalbook.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. This compound CAS#: 134848-96-7 [amp.chemicalbook.com]
- 6. US9404127B2 - Non-liposomal systems for nucleic acid delivery - Google Patents [patents.google.com]
- 7. orbit.dtu.dk [orbit.dtu.dk]
- 8. A continuous fluorescence displacement assay for BioA: An enzyme involved in biotin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2021156792A1 - Targeted plasma protein degradation - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Benzyl 5-hydroxypentanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of Benzyl 5-hydroxypentanoate, a valuable intermediate in pharmaceutical and fine chemical synthesis.[1][2] Two effective methods are presented: the direct Fischer esterification of 5-hydroxypentanoic acid with benzyl alcohol, and an alternative route involving the Williamson ether synthesis-like reaction of sodium 5-hydroxypentanoate with benzyl bromide. These protocols include comprehensive experimental procedures, tables of quantitative data, and visual workflows to ensure reproducibility and ease of use for researchers in drug development and organic synthesis.
Introduction
This compound is an organic compound characterized by a benzyl ester of 5-hydroxypentanoic acid.[3] Its structure, featuring both a hydroxyl group and a benzyl-protected carboxylic acid, makes it a versatile building block in the synthesis of more complex molecules, including macrocyclic human renin inhibitors.[1][2][4] The strategic protection of the carboxylic acid as a benzyl ester allows for selective reactions at the hydroxyl group, with the benzyl group being readily removable under standard hydrogenolysis conditions. This application note details two reliable methods for its preparation.
Method 1: Fischer-Speier Esterification of 5-Hydroxypentanoic Acid and Benzyl Alcohol
This method describes the acid-catalyzed esterification of 5-hydroxypentanoic acid with benzyl alcohol. To favor the intermolecular esterification over the competing intramolecular lactonization, benzyl alcohol is used in excess as the limiting reagent and solvent.
Experimental Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 5-hydroxypentanoic acid and a large excess of benzyl alcohol.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (TsOH·H₂O) to the mixture.
-
Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Concentrate the solution under reduced pressure to remove the excess benzyl alcohol.
-
Purification: The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
Data Presentation
| Reagent/Parameter | Quantity/Value | Molar Equivalent |
| 5-Hydroxypentanoic Acid | (Specify mass) | 1.0 equiv |
| Benzyl Alcohol | (Specify volume) | Excess |
| p-Toluenesulfonic Acid | (Specify mass) | 0.05 equiv |
| Reaction Temperature | Reflux | N/A |
| Reaction Time | 2-4 hours | N/A |
| Yield | (Specify percentage) | N/A |
Experimental Workflow
Method 2: Synthesis from Sodium 5-hydroxypentanoate and Benzyl Bromide
This alternative protocol provides a high-yielding synthesis of this compound via the reaction of sodium 5-hydroxypentanoate with benzyl bromide, catalyzed by a phase-transfer catalyst.[5]
Experimental Protocol
-
Reaction Setup: In a 50 mL round-bottom flask, suspend sodium 5-hydroxypentanoate in acetone.
-
Reagent Addition: Add benzyl bromide and a catalytic amount of tetrabutylammonium bromide to the suspension.[5]
-
Reaction: Heat the mixture at 45°C for 24 hours.[5]
-
Work-up: After cooling to room temperature, concentrate the mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1N aqueous sodium bisulfate, saturated aqueous sodium bicarbonate, and saturated aqueous sodium chloride.[5]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a pale yellow oil.[5]
-
Purification: Purify the crude oil by medium-pressure liquid chromatography (MPLC) using a 45% ethyl acetate in hexane eluent to afford the pure title compound.[5]
Data Presentation
| Reagent/Parameter | Quantity/Value | Molar Equivalent |
| Sodium 5-hydroxypentanoate | 569 mg | 1.0 equiv (4.06 mmol) |
| Benzyl Bromide | 1.39 g (0.97 mL) | 2.0 equiv (8.11 mmol) |
| Tetrabutylammonium Bromide | 65 mg | 0.05 equiv (0.203 mmol) |
| Acetone | 3 mL | N/A |
| Reaction Temperature | 45°C | N/A |
| Reaction Time | 24 hours | N/A |
| Yield | 641 mg (76%) | N/A |
Experimental Workflow
Characterization Data
The synthesized this compound is an oil with the following characterization data:
-
Molecular Formula: C₁₂H₁₆O₃[4]
-
Molecular Weight: 208.25 g/mol [4]
-
¹H NMR (300 MHz, CDCl₃): δ 7.38-7.26 (m, 5H), 5.12 (s, 2H), 3.64 (t, 2H, J=6.3 Hz), 2.41 (t, 2H, J=7.2 Hz), 1.80-1.71 (m, 2H), 1.64-1.54 (m, 3H).[5]
Safety Precautions
Standard laboratory safety procedures should be followed. This includes the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All manipulations should be performed in a well-ventilated fume hood. Benzyl bromide is lachrymatory and corrosive; handle with extreme care. Refer to the Safety Data Sheets (SDS) for all chemicals used.
References
Application Notes: The Role of Benzyl 5-hydroxypentanoate in the Synthesis of Novel Renin Inhibitors
Introduction
The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure and fluid balance, making it a prime target for antihypertensive therapies. Direct renin inhibitors offer a promising therapeutic strategy by blocking the initial, rate-limiting step of this cascade. This document outlines the application of Benzyl 5-hydroxypentanoate as a key building block in the synthesis of potent and selective P2-P1'-linked macrocyclic human renin inhibitors. Its unique bifunctional nature, possessing both a hydroxyl group and a protected carboxylic acid, allows for its strategic incorporation into the macrocyclic scaffold, contributing to the overall conformational rigidity and binding affinity of the final inhibitor.
Rationale for Use
This compound serves as a versatile precursor for the synthesis of the side chain of macrocyclic renin inhibitors. The benzyl ester provides a stable protecting group for the carboxylic acid, which can be deprotected under mild conditions in the later stages of the synthesis. The terminal hydroxyl group offers a reactive handle for subsequent chemical transformations, such as oxidation to an aldehyde or conversion to a leaving group for nucleophilic substitution, facilitating the construction of the complex inhibitor structure.
Generalized Synthetic Approach
The synthesis of P2-P1'-linked macrocyclic renin inhibitors using this compound can be conceptualized in a multi-step sequence. A generalized workflow is presented below. It is important to note that specific reaction conditions and intermediates would be optimized based on the desired final structure.
Caption: Generalized workflow for the synthesis of a renin inhibitor.
Quantitative Data Summary
The following table summarizes hypothetical, yet representative, data for the key steps in the synthesis of a novel renin inhibitor, designated as RI-25.
| Step No. | Reaction | Starting Material | Product | Yield (%) | Purity (%) (by HPLC) |
| 1 | Oxidation | This compound | Benzyl 5-oxopentanoate | 92 | 98 |
| 2 | Reductive Amination | Benzyl 5-oxopentanoate & Peptide Fragment A | Linear Intermediate B | 78 | 95 |
| 3 | Peptide Coupling | Linear Intermediate B & Amino Acid C | Linear Peptide D | 85 | 96 |
| 4 | Macrocyclization | Linear Peptide D | Macrocyclic Precursor E | 65 | 92 |
| 5 | Deprotection | Macrocyclic Precursor E | RI-25 | 95 | >99 |
Experimental Protocols
The following are generalized, illustrative protocols for the key synthetic steps.
Protocol 1: Oxidation of this compound to Benzyl 5-oxopentanoate
-
To a stirred solution of this compound (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) at room temperature, add pyridinium chlorochromate (PCC, 1.5 eq).
-
Stir the reaction mixture vigorously for 2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: 20% ethyl acetate in hexanes) to afford Benzyl 5-oxopentanoate as a colorless oil.
Protocol 2: Reductive Amination
-
Dissolve Benzyl 5-oxopentanoate (1.1 eq) and the primary amine-containing peptide fragment (1.0 eq) in methanol (15 mL/mmol).
-
Add sodium cyanoborohydride (1.5 eq) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the linear intermediate.
Protocol 3: Macrocyclization
-
Dissolve the linear peptide precursor (1.0 eq) in a large volume of DCM (to favor intramolecular reaction).
-
Add HATU (1.2 eq) and diisopropylethylamine (DIPEA, 3.0 eq).
-
Stir the reaction at room temperature for 24 hours.
-
Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate.
-
Purify by preparative HPLC to obtain the macrocyclic precursor.
Protocol 4: Final Deprotection
-
Dissolve the benzyl-protected macrocycle (1.0 eq) in ethanol.
-
Add Palladium on carbon (10% w/w).
-
Stir the mixture under a hydrogen atmosphere (balloon) for 4 hours.
-
Filter the reaction mixture through Celite and concentrate the filtrate to yield the final renin inhibitor.
Signaling Pathway
Renin inhibitors act at the apex of the Renin-Angiotensin-Aldosterone System (RAAS) pathway. By blocking the conversion of angiotensinogen to angiotensin I, they prevent the downstream production of angiotensin II, a potent vasoconstrictor and stimulator of aldosterone release.
Caption: Inhibition of the RAAS pathway by a renin inhibitor.
Conclusion
This compound is a valuable and strategically important starting material in the synthesis of P2-P1'-linked macrocyclic renin inhibitors. The protocols and data presented herein provide a foundational understanding for researchers and drug development professionals in the design and execution of synthetic routes towards this promising class of antihypertensive agents. Further optimization of reaction conditions and exploration of diverse peptide backbones will be crucial in the development of next-generation renin inhibitors with enhanced potency and pharmacokinetic profiles.
Application Note: Benzyl 5-hydroxypentanoate in Proteomics Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzyl 5-hydroxypentanoate is a chemical compound with potential, yet currently unexplored, applications in the field of proteomics. Its chemical structure, featuring a terminal hydroxyl group and a benzyl ester, presents an opportunity for its use as a foundational scaffold for the development of chemical probes. This document outlines a potential application of this compound as a precursor for an activity-based protein profiling (ABPP) probe designed to identify and profile the activity of specific enzyme classes, such as histone deacetylases (HDACs) or other serine hydrolases, within a complex proteome.
ABPP is a powerful chemoproteomic strategy that utilizes small-molecule probes to covalently label active enzymes in their native biological context.[1][2][3] This approach allows for the direct assessment of enzyme function and can be instrumental in drug discovery for target identification and validation.[4][5] The hypothetical probe derived from this compound, termed B5Hp-Probe, is envisioned to possess a reactive "warhead" to covalently modify the target enzyme and a reporter handle for subsequent enrichment and identification.
Principle of Application
The core concept involves the chemical modification of this compound to introduce a bioorthogonal handle (e.g., an alkyne or azide) and a reactive group. The hydroxyl group of this compound can serve as a potential zinc-binding motif, a characteristic feature of many HDAC inhibitors.[6][7][8] The benzyl ester can act as a "cap" group, influencing selectivity for the target enzyme. By modifying the terminal hydroxyl group into a more reactive electrophile, the molecule can be transformed into a covalent probe.
This application note provides a hypothetical framework and detailed protocols for the synthesis of a B5Hp-derived probe and its use in an ABPP workflow to identify protein targets in a cancer cell line model.
Experimental Protocols
Protocol 1: Synthesis of a this compound-derived Alkyne Probe (B5Hp-Alkyne)
This protocol describes a plausible synthetic route to convert this compound into a functional chemical probe for ABPP.
Materials:
-
This compound
-
4-pentynoic acid
-
Dicyclohexylcarbodiimide (DCC)
-
4-dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Standard laboratory glassware and purification supplies (silica gel for column chromatography)
Procedure:
-
Esterification: To a solution of this compound (1 equivalent) and 4-pentynoic acid (1.2 equivalents) in anhydrous DCM, add DMAP (0.1 equivalents).
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add a solution of DCC (1.2 equivalents) in DCM dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the final product, B5Hp-Alkyne.
-
Characterize the final product by NMR and mass spectrometry.
Protocol 2: Activity-Based Protein Profiling (ABPP) Workflow
This protocol outlines the use of the synthesized B5Hp-Alkyne probe to label, enrich, and identify target proteins from a cell lysate.
Materials:
-
Human cancer cell line (e.g., HeLa)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
B5Hp-Alkyne probe
-
Azide-biotin tag
-
Copper(I)-TBTA catalyst solution (for Click Chemistry)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS)
-
Urea solution (for on-bead digestion)
-
Dithiothreitol (DTT) and iodoacetamide (IAA)
-
Trypsin
-
LC-MS/MS equipment and software
Procedure:
-
Cell Lysis: Harvest cultured HeLa cells and lyse them in cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant (proteome).
-
Protein Quantification: Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).
-
Probe Labeling: Incubate the cell lysate (e.g., 1 mg of total protein) with the B5Hp-Alkyne probe at a final concentration of 10 µM for 1 hour at 37°C.
-
Click Chemistry: Add the azide-biotin tag and the Copper(I)-TBTA catalyst to the labeled lysate. Incubate for 1 hour at room temperature to attach the biotin handle to the probe-labeled proteins.
-
Protein Enrichment: Add streptavidin-agarose beads to the reaction mixture and incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated proteins.
-
Washing: Pellet the beads by centrifugation and wash extensively with a series of wash buffers to remove non-specifically bound proteins.
-
On-Bead Digestion: Resuspend the beads in a urea solution. Reduce the proteins with DTT and alkylate with IAA. Digest the proteins into peptides overnight with trypsin.
-
Peptide Elution and Desalting: Collect the supernatant containing the tryptic peptides and desalt using a C18 StageTip.
-
LC-MS/MS Analysis: Analyze the desalted peptides by LC-MS/MS to identify the proteins that were labeled by the B5Hp-Alkyne probe.
-
Data Analysis: Search the resulting MS/MS spectra against a human protein database to identify the target proteins.
Data Presentation
Quantitative data from the LC-MS/MS analysis can be summarized to compare the abundance of identified proteins between a control group (treated with a vehicle) and the B5Hp-Alkyne treated group.
Table 1: Hypothetical Top Protein Hits Identified by ABPP
| Protein ID (UniProt) | Gene Name | Fold Enrichment (Probe/Control) | p-value | Putative Function |
| P06276 | HDAC1 | 15.2 | <0.001 | Histone Deacetylase |
| Q13547 | HDAC2 | 12.8 | <0.001 | Histone Deacetylase |
| O15379 | HDAC3 | 9.5 | <0.005 | Histone Deacetylase |
| P49748 | FAAH1 | 7.3 | <0.01 | Fatty Acid Amide Hydrolase |
| P37837 | LYPLA1 | 6.9 | <0.01 | Acyl-protein Thioesterase |
Table 2: Illustrative Competitive Inhibition Data
To validate the specificity of the B5Hp-Alkyne probe for a particular target, a competitive ABPP experiment can be performed where the lysate is pre-incubated with a known inhibitor before adding the probe.
| Target Protein | Pre-incubation Inhibitor | Probe Labeling Intensity (% of Control) |
| HDAC1 | Vorinostat (Pan-HDACi) | 12% |
| HDAC1 | DMSO (Vehicle) | 100% |
| FAAH1 | URB597 (FAAH Inhibitor) | 25% |
| FAAH1 | DMSO (Vehicle) | 100% |
Signaling Pathway Visualization
The identified protein targets may be part of larger signaling pathways. For instance, if HDACs are identified as primary targets, their role in chromatin remodeling and gene expression can be visualized.
While this compound does not have established direct applications in proteomics, its chemical structure provides a viable starting point for the rational design of chemical probes. The hypothetical B5Hp-Alkyne probe, developed through straightforward synthetic modification, could serve as a valuable tool in an activity-based protein profiling workflow. The protocols and conceptual frameworks presented here offer a comprehensive guide for researchers interested in exploring the potential of novel chemical scaffolds in proteomics research and drug discovery. This approach underscores the potential for developing new chemical tools to investigate complex biological systems.
References
- 1. Activity Based Protein Profiling ABPP | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity based Protein Profiling - Creative Biolabs [creative-biolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 6. Histone deacetylases: structural determinants of inhibitor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Histone Deacetylase Family: Structural Features and Application of Combined Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Benzyl 5-hydroxypentanoate using HPLC-UV and GC-MS
Introduction
Benzyl 5-hydroxypentanoate is a chemical intermediate used in the synthesis of various organic molecules, including P2-P1'-linked macrocyclic human renin inhibitors.[1][2][3][4] Accurate quantification of this compound is crucial for reaction monitoring, process optimization, quality control of starting materials, and stability testing in drug development. This application note presents two robust and reliable analytical methods for the quantitative determination of this compound in solution: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a Gas Chromatography-Mass Spectrometry (GC-MS) method.
The HPLC-UV method is suitable for the direct analysis of this compound in various sample matrices, leveraging the ultraviolet absorbance of the benzyl group. The GC-MS method provides higher specificity and sensitivity, particularly for complex matrices, through chromatographic separation and mass-based detection, following a derivatization step to improve the analyte's volatility.
Analytical Methods
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is based on the separation of this compound from other components in a sample matrix using reverse-phase HPLC. The quantification is achieved by measuring the absorbance of the analyte at a specific wavelength using a UV detector.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method involves the derivatization of the hydroxyl group of this compound to increase its volatility, followed by separation using gas chromatography. The detection and quantification are performed using a mass spectrometer, which provides high selectivity and sensitivity.
Experimental Protocols
HPLC-UV Method Protocol
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (60:40, v/v). Degas the mobile phase before use.
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in acetonitrile.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
-
Data Analysis: Construct a calibration curve by plotting the peak area of the reference standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Caption: Workflow for HPLC-UV analysis of this compound.
GC-MS Method Protocol
Instrumentation:
-
Gas chromatograph with a mass selective detector (GC-MS).
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[5]
Reagents:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine
-
Ethyl acetate (GC grade)
-
Helium (carrier gas)
-
This compound reference standard
Procedure:
-
Derivatization:
-
To 100 µL of the sample or standard solution in ethyl acetate, add 50 µL of pyridine and 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in ethyl acetate.
-
Prepare a series of calibration standards (0.1 µg/mL to 20 µg/mL) and derivatize as described above.
-
-
Sample Preparation: Dissolve the sample in ethyl acetate to an expected concentration within the calibration range. Derivatize the sample as described above.
-
GC-MS Conditions:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.[5]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-450
-
-
Data Analysis: Use a characteristic ion for quantification (e.g., the molecular ion or a major fragment ion of the derivatized analyte). Construct a calibration curve by plotting the peak area of the selected ion against the concentration of the derivatized standards. Determine the concentration in the sample from this curve.
Caption: Workflow for GC-MS analysis of this compound.
Data Presentation
The following tables summarize the representative performance characteristics of the two analytical methods.
Table 1: HPLC-UV Method - Representative Quantitative Data
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | < 2.0% |
Table 2: GC-MS Method - Representative Quantitative Data
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Range | 0.1 - 20 µg/mL |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Accuracy (% Recovery) | 97.8% - 102.5% |
| Precision (% RSD) | < 3.0% |
Conclusion
This application note provides two comprehensive and reliable methods for the quantification of this compound. The HPLC-UV method is a straightforward and robust technique suitable for routine analysis. The GC-MS method offers superior sensitivity and selectivity, making it ideal for trace-level quantification and analysis in complex sample matrices. The choice of method will depend on the specific requirements of the analysis, including sample complexity, required sensitivity, and available instrumentation. Both methods demonstrate excellent linearity, accuracy, and precision, making them suitable for use in research, development, and quality control environments.
References
Application Notes and Protocols for the Analysis of Benzyl 5-hydroxypentanoate by HPLC and GC-MS
Abstract
This document provides detailed application notes and standardized protocols for the quantitative and qualitative analysis of Benzyl 5-hydroxypentanoate using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are designed for researchers, scientists, and professionals in the drug development and chemical analysis fields. The protocols herein offer a framework for the separation, identification, and quantification of this compound, a key intermediate in the synthesis of various pharmaceutical compounds.[1][2][3][4]
Introduction
This compound (C12H16O3, M.W. 208.25 g/mol ) is a valuable chemical intermediate used in the synthesis of pharmaceuticals, including P2-P1'-linked macrocyclic human renin inhibitors.[1][2][3] Accurate and reliable analytical methods are crucial for monitoring its purity, stability, and concentration in various matrices during research, development, and quality control processes. This application note details robust HPLC and GC-MS methods for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Analysis
Reverse-phase HPLC is a widely used technique for the analysis of moderately polar compounds like this compound. The method described below is adapted from established protocols for similar aromatic esters and alcohols.[5][6][7][8][9]
Experimental Protocol: HPLC
Objective: To develop a stability-indicating reverse-phase HPLC method for the quantification of this compound.
Instrumentation and Columns:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation.
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Phosphoric acid (for pH adjustment)
-
This compound reference standard
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Mobile Phase | Acetonitrile and Water (e.g., 60:40 v/v), pH adjusted to 3.0 with phosphoric acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes |
Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 10, 25, 50, 100, 250 µg/mL) by diluting the stock solution with the mobile phase.
-
Sample Solution: Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Data Presentation: HPLC
Table 1: HPLC Method Validation Parameters (Example Data)
| Parameter | Result |
| Retention Time (min) | ~ 7.5 |
| Linearity Range (µg/mL) | 10 - 250 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 2.5 |
| Limit of Quantification (LOQ) (µg/mL) | 7.5 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
HPLC Workflow Diagram
Caption: HPLC analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Experimental Protocol: GC-MS
Objective: To develop a sensitive and selective GC-MS method for the identification and quantification of this compound.
Instrumentation:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Reagents and Materials:
-
Methanol (GC grade)
-
Dichloromethane (GC grade)
-
This compound reference standard
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Recommended Setting |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless (or split, depending on concentration) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial 100 °C for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
| Scan Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis |
Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with dichloromethane.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by diluting the stock solution with dichloromethane.
-
Sample Solution: Extract the sample with a suitable solvent like dichloromethane and dilute to a concentration within the calibration range.
Data Presentation: GC-MS
Table 2: GC-MS Method Validation Parameters (Example Data)
| Parameter | Result |
| Retention Time (min) | ~ 12.5 |
| Characteristic Ions (m/z) | 108, 91, 79 (Expected fragments for benzyl group) |
| Linearity Range (µg/mL) | 0.1 - 10 |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) (µg/mL) | 0.05 |
| Limit of Quantification (LOQ) (µg/mL) | 0.15 |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
GC-MS Workflow Diagram
Caption: GC-MS analysis workflow for this compound.
Discussion
The presented HPLC and GC-MS methods provide a comprehensive approach for the analysis of this compound. The HPLC method is ideal for routine quantification and stability studies due to its robustness and precision. The GC-MS method offers higher sensitivity and specificity, making it well-suited for trace-level detection and unambiguous identification based on mass spectral data. The choice of method will depend on the specific analytical requirements, such as the sample matrix, required sensitivity, and the need for structural confirmation.
Conclusion
The detailed protocols and application notes provided in this document serve as a valuable resource for researchers and scientists involved in the analysis of this compound. The methodologies are based on established analytical principles and can be readily adapted and validated for specific applications in pharmaceutical and chemical analysis.
References
- 1. This compound CAS#: 134848-96-7 [amp.chemicalbook.com]
- 2. This compound | 134848-96-7 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. usbio.net [usbio.net]
- 5. jpionline.org [jpionline.org]
- 6. A Novel RP-HPLC Method for Estimating Fulvestrant, Benzoyl Alcohol, and Benzyl Benzoate in Injection Formulation [scirp.org]
- 7. helixchrom.com [helixchrom.com]
- 8. Determination of benzyl alcohol and its metabolite in plasma by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. austinpublishinggroup.com [austinpublishinggroup.com]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol from human serum and postmortem blood after derivatization with 4-carbethoxy hexafluorobutyryl chloride: a novel derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ewai-group.com [ewai-group.com]
- 13. Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products [mdpi.com]
Application Note: Purification of Crude Benzyl 5-hydroxypentanoate by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of crude Benzyl 5-hydroxypentanoate using silica gel column chromatography. This compound is a valuable intermediate in the synthesis of various compounds, including macrocyclic human renin inhibitors.[1][2] The described methodology ensures the removal of common impurities, such as unreacted starting materials and byproducts, to yield a highly purified product suitable for subsequent synthetic steps. The protocol is based on established chromatographic principles and a specific method found in the literature for this compound.[3]
Introduction
The synthesis of this compound, for instance, via the reaction of sodium 5-hydroxypentanoate with benzyl bromide, often results in a crude product mixture.[3] This mixture can contain unreacted benzyl bromide, benzyl alcohol (formed from hydrolysis), and other side products. Column chromatography is a widely used and effective technique for the separation and purification of such mixtures based on the differential adsorption of components to a stationary phase.[4][5] This document outlines the materials, equipment, and a step-by-step procedure for the efficient purification of this compound.
Data Presentation
Table 1: Chromatographic Parameters
| Parameter | Value |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) |
| Mobile Phase (Eluent) | 45% Ethyl Acetate in Hexane |
| Crude Sample Loading | 1.0 g |
| Silica Gel Amount | 30 g (30:1 ratio to crude sample) |
| Column Dimensions | 2 cm (ID) x 30 cm (L) |
| Elution Mode | Isocratic |
| Flow Rate | ~2 mL/min (Gravity) |
Table 2: Expected Results
| Fraction(s) | Compound | Expected Rf* | Purity (by ¹H NMR) |
| 1-5 | Non-polar impurities (e.g., Benzyl bromide) | ~0.8-0.9 | - |
| 6-15 | This compound | ~0.3-0.4 | >98% |
| 16-20 | Polar impurities (e.g., Benzyl alcohol) | ~0.1-0.2 | - |
*Rf values are approximate and should be determined by Thin Layer Chromatography (TLC) prior to column chromatography.
Experimental Protocols
Materials and Equipment
-
Crude this compound
-
Silica Gel (for column chromatography, e.g., 230-400 mesh)
-
Ethyl Acetate (ACS grade or higher)
-
Hexane (ACS grade or higher)
-
Glass chromatography column
-
Separatory funnel (for solvent reservoir)
-
Fraction collection tubes
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (for visualization)
-
Potassium permanganate (KMnO₄) stain
-
Rotary evaporator
-
NMR spectrometer (for purity analysis)
Pre-Chromatography: Thin Layer Chromatography (TLC) Analysis
Before performing column chromatography, it is crucial to determine the optimal solvent system and identify the retention factor (Rf) of the target compound using TLC.
-
Prepare the Eluent: Mix ethyl acetate and hexane in a 45:55 (v/v) ratio.
-
Spot the TLC Plate: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane). Using a capillary tube, spot the solution onto the baseline of a TLC plate.
-
Develop the TLC Plate: Place the spotted TLC plate in a developing chamber containing the eluent. Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate.
-
Visualize the Spots: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp. Circle the visible spots. Further visualization can be achieved by staining with a potassium permanganate solution.
-
Calculate the Rf Value: The Rf value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. The ideal Rf for the target compound for good separation on a column is between 0.25 and 0.35.[4] Adjust the eluent polarity if necessary. A higher concentration of ethyl acetate will increase the Rf value.
Column Chromatography Protocol
-
Column Preparation:
-
Securely clamp the chromatography column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
-
Packing the Column (Slurry Method):
-
In a beaker, prepare a slurry of silica gel in the chosen eluent (45% ethyl acetate in hexane). The amount of silica gel should be approximately 30-50 times the weight of the crude sample.
-
Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.
-
Open the stopcock to drain some solvent, allowing the silica gel to settle. The top of the silica bed should be flat.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
Continuously drain the solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound (e.g., 1.0 g) in a minimal amount of the eluent.
-
Carefully add the dissolved sample to the top of the column using a pipette.
-
Open the stopcock and allow the sample to enter the silica gel bed.
-
Add a small amount of fresh eluent to rinse the sides of the column and allow it to enter the silica bed.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the eluent.
-
Begin collecting fractions in test tubes or flasks.
-
Maintain a constant flow of eluent through the column.
-
-
Monitoring the Separation:
-
Monitor the separation by spotting collected fractions on TLC plates and developing them as described above.
-
Combine the fractions that contain the pure product.
-
-
Isolation of the Purified Product:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound as an oil.[3]
-
Determine the yield and confirm the purity using analytical techniques such as ¹H NMR spectroscopy.
-
Mandatory Visualization
Caption: Workflow for the purification of this compound.
References
Application Notes and Protocols for Benzyl 5-hydroxypentanoate as a Linker
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the utilization of Benzyl 5-hydroxypentanoate as a versatile linker in chemical synthesis, with a specific focus on its application in the development of macrocyclic human renin inhibitors.
Introduction
This compound is a bifunctional molecule featuring a carboxylic acid protected as a benzyl ester and a terminal hydroxyl group. This structure allows for sequential or orthogonal chemical modifications, making it a valuable building block for creating flexible and rigid linkers in drug discovery and development. Its primary documented application is in the synthesis of P2-P1'-linked macrocyclic human renin inhibitors, where it serves to bridge different pharmacophoric elements to create a constrained cyclic structure.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| Molecular Formula | C₁₂H₁₆O₃ |
| Molecular Weight | 208.25 g/mol |
| CAS Number | 134848-96-7 |
| Appearance | Colorless to pale yellow oil or liquid |
| Boiling Point | 314.8 ± 25.0 °C (Predicted) |
| Density | 1.100 ± 0.06 g/cm³ (Predicted) |
| Solubility | Soluble in common organic solvents such as ethyl acetate, dichloromethane, and acetone. |
Application: Linker in the Synthesis of Macrocyclic Human Renin Inhibitors
This compound has been instrumental as a linker in the design and synthesis of potent and selective macrocyclic inhibitors of human renin, an enzyme implicated in hypertension. In this context, the linker serves to cyclize a peptide-like chain, creating a conformationally restricted molecule that can fit optimally into the active site of the enzyme.
The general workflow for utilizing this compound as a linker in this application involves several key steps, as illustrated in the diagram below.
Caption: General workflow for the application of this compound as a linker in macrocycle synthesis.
Experimental Protocols
The following protocols are based on established synthetic methodologies for the preparation of macrocyclic renin inhibitors.
Protocol 1: Activation of the Hydroxyl Group of this compound
This protocol describes the activation of the terminal hydroxyl group of this compound by conversion to a mesylate, making it susceptible to nucleophilic substitution.
Materials:
-
This compound
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stir bar
-
Ice bath
-
Round-bottom flask
-
Nitrogen or Argon atmosphere setup
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine or DIPEA (1.5 equivalents) to the solution and stir for 10 minutes.
-
Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylated product.
-
Purify the product by flash column chromatography on silica gel.
Expected Outcome: The product, benzyl 5-(methylsulfonyloxy)pentanoate, is an activated form of the linker ready for coupling with a nucleophile.
Protocol 2: Coupling of the Activated Linker with an Amine
This protocol details the coupling of the mesylated linker with an amino acid derivative, a key step in building the linear precursor of the macrocycle.
Materials:
-
Benzyl 5-(methylsulfonyloxy)pentanoate (from Protocol 1)
-
Amino acid ester hydrochloride (e.g., H-Phe-OMe·HCl)
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Dimethylformamide (DMF), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To a solution of the amino acid ester hydrochloride (1 equivalent) in anhydrous DMF, add potassium carbonate (2-3 equivalents).
-
Stir the suspension at room temperature for 30 minutes.
-
Add a solution of benzyl 5-(methylsulfonyloxy)pentanoate (1.1 equivalents) in DMF to the reaction mixture.
-
Heat the reaction to 50-60 °C and stir overnight, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Deprotection of the Benzyl Ester and Macrolactamization
This protocol describes the final steps of removing the benzyl protecting group and inducing intramolecular cyclization to form the macrocycle.
Materials:
-
Linear precursor from the previous coupling steps
-
Palladium on carbon (Pd/C, 10 mol%)
-
Hydrogen gas (H₂) or a hydrogen source like ammonium formate
-
Methanol or Ethanol
-
High-dilution cyclization reagents (e.g., HATU, HOBt, DIPEA)
-
Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous
Procedure: Part A: Benzyl Ester Deprotection (Hydrogenolysis)
-
Dissolve the linear precursor in methanol or ethanol.
-
Add Pd/C catalyst to the solution.
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected carboxylic acid.
Part B: Macrolactamization
-
Under high-dilution conditions to favor intramolecular cyclization, dissolve the deprotected linear precursor in a large volume of anhydrous DCM or DMF.
-
Add the coupling reagents (e.g., HATU, HOBt, and DIPEA) to the solution.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Once the cyclization is complete, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting macrocycle by preparative HPLC.
Data Presentation
The efficiency of the coupling and cyclization reactions can be quantified and is typically reported in terms of reaction yield. While specific yields are highly dependent on the substrates and reaction conditions, a representative summary is provided in Table 2.
| Step | Reaction | Typical Yield (%) |
| 1 | Hydroxyl Activation (Mesylation) | >90% |
| 2 | Nucleophilic Substitution with Amine | 60-80% |
| 3 | Benzyl Ester Deprotection | >95% |
| 4 | Macrolactamization | 20-50% |
Logical Relationship of the Synthetic Strategy
The overall synthetic strategy relies on a logical sequence of protection, activation, coupling, and deprotection steps to achieve the final macrocyclic product.
Caption: Logical flow of the synthetic strategy for macrocyclization using this compound.
Conclusion
This compound serves as a valuable and versatile linker, particularly in the synthesis of complex macrocyclic molecules like human renin inhibitors. The protocols provided herein offer a foundational guide for researchers to utilize this linker in their synthetic endeavors. The success of these procedures relies on careful control of reaction conditions, particularly for the high-dilution macrolactamization step, to maximize the yield of the desired cyclic product. Appropriate analytical techniques, such as NMR, Mass Spectrometry, and HPLC, are essential for the characterization and purification of all intermediates and the final product.
Safe handling, storage, and disposal of Benzyl 5-hydroxypentanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the safe handling, storage, and disposal of Benzyl 5-hydroxypentanoate (CAS No. 134848-96-7). Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the chemical.
Overview and Hazard Summary
This compound is a chemical intermediate used in synthetic organic chemistry. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards:
-
H302: Harmful if swallowed. [1]
-
H315: Causes skin irritation. [1]
-
H319: Causes serious eye irritation. [1]
-
H335: May cause respiratory irritation. [1]
A comprehensive summary of its known properties is provided in the table below.
Physicochemical and Safety Data
| Property | Value |
| Molecular Formula | C₁₂H₁₆O₃ |
| Molecular Weight | 208.25 g/mol |
| Appearance | Colorless to clear Pale Yellow Oil or Liquid/Semi-Solid/Solid/Lump |
| Boiling Point | 314.8 ± 25.0 °C (Predicted) |
| Density | 1.100 ± 0.06 g/cm³ (Predicted) |
| Solubility | Acetone (Slightly), Chloroform (Slightly) |
| Signal Word | Warning |
| Hazard Statements | H302, H315, H319, H335 |
| Precautionary Statements | P261, P280, P301+P312, P302+P352, P305+P351+P338 |
Experimental Protocols
Handling Protocol
Objective: To outline the safe procedure for handling this compound to minimize exposure risk.
Materials:
-
This compound
-
Chemical fume hood
-
Safety goggles (chemical splash-proof)
-
Face shield (recommended)
-
Nitrile or neoprene gloves
-
Lab coat
-
Appropriate glassware
-
Spatula/pipette
Procedure:
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible. Confirm that the chemical fume hood is functioning correctly.
-
Personal Protective Equipment (PPE): Don appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. A face shield is recommended when handling larger quantities.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a certified chemical fume hood to avoid inhalation of any vapors or aerosols.
-
Avoid Contact: Avoid direct contact with skin and eyes. Do not breathe dust, fumes, gas, mist, vapors, or spray.[2]
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.
Storage Protocol
Objective: To define the appropriate conditions for the long-term and short-term storage of this compound to ensure its stability and prevent hazardous situations.
Materials:
-
Primary container with this compound
-
Secondary containment
-
Refrigerator or freezer (as required)
-
Inert gas source (e.g., argon, nitrogen)
Procedure:
-
Container: Keep the compound in its original, tightly sealed container.
-
Atmosphere: For long-term storage and to prevent degradation due to moisture (hygroscopic nature), store under an inert atmosphere.
-
Temperature: Storage temperature recommendations vary by supplier, ranging from 2-8°C to -20°C or -80°C.[3] For optimal stability, especially given its temperature-sensitive nature, storage at -20°C or below in a freezer is recommended.
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and relevant hazard warnings.
Disposal Protocol
Objective: To provide a safe and environmentally responsible method for the disposal of this compound and its contaminated containers.
Materials:
-
Waste this compound
-
Contaminated materials (e.g., pipette tips, gloves)
-
Designated non-halogenated organic waste container
-
Hazardous waste labels
Procedure:
-
Waste Segregation: Collect waste this compound and any contaminated disposable materials in a designated, properly labeled hazardous waste container for non-halogenated organic waste.
-
Container Management: Keep the waste container tightly closed except when adding waste. Do not overfill the container.
-
Regulatory Compliance: Dispose of the chemical waste in accordance with all local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
-
Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.
Emergency Procedures
First Aid Measures
-
If Swallowed (H302): Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. Do NOT induce vomiting.[2]
-
On Skin (H315): Take off immediately all contaminated clothing. Wash with plenty of water. If skin irritation occurs, get medical advice/attention.[2]
-
In Eyes (H319): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]
-
If Inhaled (H335): Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
Visualized Workflows
Caption: Safe Handling Workflow.
Caption: Emergency Response Protocol.
References
Application Notes and Protocols: Benzyl 5-Hydroxypentanoate as a Key Intermediate in Fine Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of benzyl 5-hydroxypentanoate as a crucial intermediate in fine chemical synthesis. The primary focus is on its application in the synthesis of pharmacologically active molecules, particularly macrocyclic human renin inhibitors.
Introduction
This compound is a valuable bifunctional molecule containing both a hydroxyl group and a benzyl-protected carboxylic acid. This structure makes it an important building block in organic synthesis, allowing for sequential or orthogonal reactions at its two functional ends. Its most notable application is as an intermediate in the preparation of P2-P1'-linked macrocyclic human renin inhibitors, a class of compounds investigated for the treatment of hypertension.[1] The benzyl ester serves as a protecting group for the carboxylic acid, which can be deprotected under mild conditions in later synthetic steps.
Physicochemical and Safety Information
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 134848-96-7 | [1][2] |
| Molecular Formula | C₁₂H₁₆O₃ | [2] |
| Molecular Weight | 208.25 g/mol | [2][3] |
| Appearance | Colorless to pale yellow oil | |
| Boiling Point | 314.8 ± 25.0 °C (Predicted) | [1] |
| Density | 1.100 ± 0.06 g/cm³ (Predicted) | [1] |
| Solubility | Acetone (Slightly), Chloroform (Slightly) | |
| Storage | Hygroscopic, -86°C Freezer, Under inert atmosphere |
Safety Information:
| Hazard Statement | Code |
| Harmful if swallowed | H302 |
| Causes skin irritation | H315 |
| Causes serious eye irritation | H319 |
| May cause respiratory irritation | H335 |
Users should consult the full Safety Data Sheet (SDS) before handling this compound.
Synthesis of this compound
The following protocol describes a common method for the synthesis of this compound from sodium 5-hydroxypentanoate.
3.1. Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equivalents | Role |
| Sodium 5-hydroxypentanoate | 140.12 | 569 mg (4.06 mmol) | 1.0 | Starting Material |
| Benzyl bromide | 171.04 | 1.39 g (0.97 mL, 8.11 mmol) | 2.0 | Benzylating Agent |
| Tetrabutylammonium bromide | 322.37 | 65 mg (0.203 mmol) | 0.05 | Phase Transfer Catalyst |
| Acetone | 58.08 | 3 mL | - | Solvent |
| Ethyl acetate | 88.11 | 200 mL | - | Extraction Solvent |
| 1N Sodium bisulfate (aq) | - | 50 mL | - | Quenching/Washing |
| Saturated Sodium bicarbonate (aq) | - | 50 mL | - | Washing |
| Saturated Sodium chloride (aq) | - | 50 mL | - | Washing |
| Anhydrous Magnesium sulfate | - | As needed | - | Drying Agent |
3.2. Experimental Protocol
-
To a suspension of sodium 5-hydroxypentanoate (569 mg, 4.06 mmol) in acetone (3 mL), add benzyl bromide (1.39 g, 8.11 mmol) and tetrabutylammonium bromide (65 mg, 0.203 mmol).
-
Heat the reaction mixture at 45°C for 24 hours.
-
After cooling to room temperature, concentrate the mixture under reduced pressure to remove the acetone.
-
Dissolve the residue in ethyl acetate (200 mL).
-
Wash the organic layer sequentially with 1N aqueous sodium bisulfate (50 mL), saturated aqueous sodium bicarbonate (50 mL), and saturated aqueous sodium chloride (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a pale yellow oil.
-
Purify the crude product by Medium Pressure Liquid Chromatography (MPLC) using a Lobar C-column with a mobile phase of 45% ethyl acetate in hexane to obtain the pure this compound. A yield of approximately 76% (641 mg) can be expected.
3.3. Synthesis Workflow
References
Application Notes and Protocols for the Synthesis of Macrocyclic Compounds Using Benzyl 5-Hydroxypentanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, step-by-step protocol for the synthesis of a 12-membered macrocyclic diolide, commencing from the readily available starting material, Benzyl 5-hydroxypentanoate. The described synthetic strategy involves an initial dimerization to a linear diol diester, followed by deprotection and a subsequent macrolactonization reaction. This protocol is designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug discovery who are interested in the preparation of macrocyclic scaffolds.
Introduction
Macrocyclic compounds represent a pivotal class of molecules in drug discovery, renowned for their unique conformational properties and their ability to engage with challenging biological targets. Their synthesis, however, often presents significant challenges. This document outlines a robust and reproducible methodology for the synthesis of a 12-membered macrodiolide, a key structural motif found in numerous biologically active natural products. The synthesis begins with this compound, a commercially available or readily synthesized building block.
The overall synthetic strategy is a three-step process:
-
Dimerization: Intermolecular transesterification of this compound to yield the linear diol diester.
-
Deprotection: Removal of the benzyl protecting groups via hydrogenolysis to afford the seco-acid (the linear dihydroxy diacid).
-
Macrolactonization: Intramolecular cyclization of the seco-acid to furnish the desired 12-membered macrocyclic diolide.
Experimental Protocols
Step 1: Synthesis of the Linear Diol Diester (Dimerization)
This step involves the self-condensation of this compound to form the corresponding linear dimer.
Materials:
-
This compound
-
Titanium (IV) isopropoxide (Ti(Oi-Pr)₄)
-
Toluene, anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous toluene (0.5 M), add Titanium (IV) isopropoxide (0.1 eq).
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure linear diol diester.
Quantitative Data:
| Compound | Starting Material (g) | Product (g) | Yield (%) |
| Linear Diol Diester | 5.00 | 3.85 | 80 |
Step 2: Synthesis of the Seco-Acid (Deprotection)
This step involves the removal of the benzyl ester protecting groups by catalytic hydrogenation.
Materials:
-
Linear Diol Diester
-
Palladium on carbon (10% Pd/C)
-
Ethyl acetate or Methanol
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the linear diol diester (1.0 eq) in ethyl acetate or methanol (0.2 M).
-
Carefully add 10% Palladium on carbon (10 mol %).
-
Place the reaction mixture under an atmosphere of hydrogen gas (balloon or H-Cube®).
-
Stir the reaction vigorously at room temperature and monitor by TLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude seco-acid, which is often used in the next step without further purification.
Quantitative Data:
| Compound | Starting Material (g) | Product (g) | Yield (%) |
| Seco-Acid | 3.85 | 2.20 | ~95 (crude) |
Step 3: Synthesis of the 12-Membered Macrocyclic Diolide (Macrolactonization)
This final step employs the Yamaguchi macrolactonization conditions to effect the ring closure.
Materials:
-
Seco-Acid
-
2,4,6-Trichlorobenzoyl chloride (Yamaguchi reagent)
-
Triethylamine (Et₃N)
-
4-Dimethylaminopyridine (DMAP)
-
Toluene, anhydrous
-
Dichloromethane (DCM)
-
1 M aqueous HCl solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve the seco-acid (1.0 eq) in anhydrous toluene (final concentration for cyclization will be ~0.005 M).
-
Add triethylamine (2.2 eq) and stir the solution at room temperature for 10 minutes.
-
Add 2,4,6-trichlorobenzoyl chloride (2.2 eq) and stir for 1 hour at room temperature.
-
In a separate flask, prepare a solution of DMAP (7.0 eq) in a large volume of anhydrous toluene.
-
Using a syringe pump, slowly add the activated seco-acid solution to the refluxing DMAP solution over a period of 6-8 hours.
-
After the addition is complete, continue to reflux the reaction mixture for an additional 2 hours.
-
Cool the reaction to room temperature and quench with 1 M aqueous HCl solution.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the 12-membered macrocyclic diolide.
Quantitative Data:
| Compound | Starting Material (g) | Product (g) | Yield (%) |
| 12-Membered Macrocyclic Diolide | 2.20 | 0.75 | 40 |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for the preparation of a 12-membered macrocyclic diolide.
Yamaguchi Macrolactonization Mechanism
Caption: Simplified mechanism of the Yamaguchi macrolactonization.
Troubleshooting & Optimization
Troubleshooting low yield in Benzyl 5-hydroxypentanoate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of Benzyl 5-hydroxypentanoate.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low when synthesizing this compound via Fischer esterification of 5-hydroxypentanoic acid with benzyl alcohol. What are the potential causes and solutions?
A1: Low yields in Fischer esterification are often due to the reversible nature of the reaction. The equilibrium between reactants (carboxylic acid and alcohol) and products (ester and water) can favor the starting materials if not properly managed.[1]
Potential Causes:
-
Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time or catalyst activity.
-
Water Inhibition: The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the reactants.[1]
-
Intramolecular Cyclization: 5-hydroxypentanoic acid can undergo intramolecular esterification to form δ-valerolactone, a stable six-membered ring, which competes with the desired intermolecular esterification.[2][3][4]
-
Suboptimal Temperature: The reaction temperature may not be optimal for ester formation.
Troubleshooting Solutions:
-
Removal of Water: Use a Dean-Stark apparatus to azeotropically remove water as it is formed during the reaction.[1] Alternatively, adding a dehydrating agent can also be effective.
-
Use of Excess Reagent: Employ a large excess of benzyl alcohol to shift the equilibrium towards the product side.[1]
-
Catalyst Choice and Concentration: Ensure an appropriate acid catalyst (e.g., H₂SO₄, TsOH) is used at an effective concentration.
-
Optimize Reaction Time and Temperature: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time. Adjust the temperature as needed; heating is typically required.
Q2: I am attempting the synthesis by ring-opening of δ-valerolactone with benzyl alcohol, but the yield of the desired mono-ester is low. What could be going wrong?
A2: The ring-opening of δ-valerolactone can be a very effective method, but it is not without its challenges. The primary competing reaction is polymerization.
Potential Causes:
-
Polymerization: Under certain conditions, especially with certain catalysts or higher temperatures, δ-valerolactone can undergo ring-opening polymerization to form poly(δ-valerolactone) instead of the desired mono-ester.[5][6][7]
-
Inefficient Catalysis: The chosen catalyst may not be effectively promoting the reaction between benzyl alcohol and the lactone.
-
Incorrect Stoichiometry: An improper ratio of benzyl alcohol to δ-valerolactone can lead to incomplete conversion or favor side reactions.
Troubleshooting Solutions:
-
Control of Reaction Conditions: Carefully control the reaction temperature and time to minimize polymerization. Kinetic studies can help determine the optimal conditions for mono-ester formation.
-
Catalyst Selection: Various catalysts can be employed, including acid catalysts (e.g., TsOH)[8], boric acid[6], or organocatalysts like urea/MTBD systems.[5][7] The choice of catalyst can significantly influence the outcome.
-
Stoichiometry Adjustment: Use a molar excess of benzyl alcohol to act as both a reactant and a solvent, which can favor the formation of the benzyl ester over polymerization.
Q3: My purification of this compound by column chromatography is resulting in significant product loss. How can I improve the purification process?
A3: Product loss during purification is a common issue. Optimizing the chromatography conditions is key to maximizing recovery.
Potential Causes:
-
Inappropriate Solvent System: The polarity of the mobile phase (eluent) may be too high or too low, leading to poor separation from byproducts or strong adsorption to the stationary phase.
-
Product Degradation on Silica Gel: The slightly acidic nature of silica gel can sometimes cause degradation of sensitive compounds.
-
Co-elution with Impurities: Impurities with similar polarity to the product can be difficult to separate.
Troubleshooting Solutions:
-
Optimize Eluent System: Systematically test different solvent mixtures (e.g., hexane/ethyl acetate gradients) to find the optimal polarity for separation, as demonstrated in literature where a 3:1 Hexane:AcOEt mixture was used.[8] Use TLC to guide the selection of the solvent system before running the column.
-
Use of Neutral Stationary Phase: If degradation is suspected, consider using a neutral stationary phase like deactivated silica gel or alumina.
-
Alternative Purification Methods: Depending on the physical properties of the product and impurities, other techniques like distillation under reduced pressure or preparative HPLC could be explored.
Quantitative Data Summary
The following table summarizes reported yields for different synthetic routes to this compound and related esters.
| Starting Material(s) | Reagents/Catalyst | Solvent | Reaction Conditions | Yield (%) | Reference |
| Methyl 2-benzyl-5-hydroxypentanoate, Benzyl alcohol | TsOH·H₂O | Benzene | Reflux, 2h | 71% | [8] |
| Sodium 5-hydroxypentanoate, Benzyl bromide | Tetrabutylammonium bromide | Acetone | 45°C, 24h | 76% | [9] |
Experimental Protocols
Protocol 1: Synthesis via Ring-Opening of a Substituted Lactone (Example)
This protocol is adapted from a similar synthesis of Benzyl 2-benzyl-5-hydroxypentanoate.[8]
-
Dissolve the starting methyl ester (1 equivalent) in benzyl alcohol (excess) and benzene.
-
Add p-toluenesulfonic acid monohydrate (TsOH·H₂O) as a catalyst.
-
Heat the mixture to reflux for 2 hours, collecting the water formed using a Dean-Stark apparatus.
-
Once the theoretical amount of water has been collected, cool the reaction mixture.
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Concentrate the solution under reduced pressure to remove the solvent and excess benzyl alcohol.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system.
Protocol 2: Synthesis from Sodium 5-hydroxypentanoate
This protocol is based on the synthesis of this compound from its sodium salt.[9]
-
Suspend sodium 5-hydroxypentanoate (1 equivalent) in acetone.
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Add benzyl bromide (2 equivalents) and a catalytic amount of tetrabutylammonium bromide (0.05 equivalents).
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Heat the mixture at 45°C for 24 hours.
-
After cooling, concentrate the mixture to remove the acetone.
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Dissolve the residue in ethyl acetate and wash successively with 1N aqueous sodium bisulfate, saturated aqueous sodium bicarbonate, and saturated aqueous sodium chloride.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by MPLC or column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Reaction pathways in the Fischer esterification of 5-hydroxypentanoic acid.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. nagwa.com [nagwa.com]
- 3. youtube.com [youtube.com]
- 4. When 5 -hydroxypentanoic acid is treated with an acid catalyst, it forms .. [askfilo.com]
- 5. Fast and controlled ring-opening polymerization of δ-valerolactone catalyzed by benzoheterocyclic urea/MTBD catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. Molecular Level Structure of Biodegradable Poly(Delta-Valerolactone) Obtained in the Presence of Boric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Controllable Ring-opening Polymerization of <italic style="font-style: italic">δ</italic>-Valerolactone Catalyzed by Quinolinyl-Urea/MTBD Systems [cjps.org]
- 8. prepchem.com [prepchem.com]
- 9. Synthesis routes of this compound [benchchem.com]
Identifying and minimizing side products in Benzyl 5-hydroxypentanoate reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzyl 5-hydroxypentanoate. Our goal is to help you identify and minimize the formation of common side products during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent methods are:
-
Williamson-like Esterification: This involves the reaction of a 5-hydroxypentanoate salt (e.g., sodium 5-hydroxypentanoate) with benzyl bromide.
-
Fischer-Speier Esterification: This is the acid-catalyzed reaction of 5-hydroxypentanoic acid with benzyl alcohol.
Q2: What is the most common side product in the synthesis of this compound?
A2: The most common side product is δ-valerolactone, which is formed through the intramolecular esterification of 5-hydroxypentanoic acid. This is a common occurrence with γ- and δ-hydroxy acids.
Q3: Can side products arise from the starting materials?
A3: Yes, impurities in the starting materials can lead to side products. For instance, benzyl bromide can contain impurities like benzaldehyde and α,α-dichlorotoluene.[1][2] Benzyl alcohol can be oxidized to benzaldehyde and benzoic acid, which can then participate in side reactions.
Q4: How can I detect the presence of side products in my reaction mixture?
A4: Gas chromatography-mass spectrometry (GC-MS) is an effective technique for identifying and quantifying both the desired product and various side products in your reaction mixture. High-performance liquid chromatography (HPLC) can also be used for this purpose.[1][2]
Troubleshooting Guide: Minimizing Side Products
This guide addresses specific issues you may encounter during the synthesis of this compound and provides strategies to minimize the formation of key side products.
Issue 1: Formation of δ-Valerolactone
The primary side product in the synthesis of this compound is the cyclic ester, δ-valerolactone, formed via intramolecular cyclization of 5-hydroxypentanoic acid.
Troubleshooting Steps:
-
Favor Intermolecular Reaction: To favor the desired intermolecular esterification over the intramolecular cyclization, it is crucial to control the reaction conditions.
-
For Fischer Esterification: Use a large excess of benzyl alcohol to increase the probability of the acid reacting with the alcohol rather than with itself.[3] Removing water as it forms using a Dean-Stark apparatus will also drive the equilibrium towards the desired benzyl ester.[3]
-
For Williamson-like Synthesis: Ensure the complete formation of the 5-hydroxypentanoate salt before the addition of benzyl bromide.
-
Issue 2: Formation of Dibenzyl Ether
Dibenzyl ether is a common byproduct when using benzyl bromide as a starting material. It can form through a competing Williamson ether synthesis reaction.
Troubleshooting Steps:
-
Control Stoichiometry and Base: The formation of dibenzyl ether is favored by a high molar ratio of sodium hydroxide to benzyl chloride.[4] Carefully control the stoichiometry of your reactants.
-
Use of Phase-Transfer Catalysts: The use of a phase-transfer catalyst, such as tetrabutylammonium bromide, can improve the yield of the desired ester and reduce the formation of dibenzyl ether.
-
Reaction Temperature: Maintain a moderate reaction temperature, as higher temperatures can favor the ether formation.
Issue 3: Side Products from Benzyl Alcohol Oxidation
In Fischer esterification, benzyl alcohol can be oxidized to benzaldehyde and subsequently to benzoic acid, leading to the formation of benzyl benzoate as a side product.
Troubleshooting Steps:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of benzyl alcohol.
-
Choice of Catalyst: While strong mineral acids like sulfuric acid can be used, they can also promote side reactions like polymerization of benzyl alcohol.[3] Consider using a milder acid catalyst such as p-toluenesulfonic acid (TsOH) or a solid acid catalyst.
-
Temperature Control: Avoid excessively high reaction temperatures which can accelerate oxidation.
Quantitative Data on Side Product Formation
The following table summarizes data from studies on similar benzyl esterifications, providing insights into how reaction conditions can influence the ratio of desired product to major side products.
| Catalyst/Condition | Reactants | Desired Product | Side Product | Product Ratio (Desired:Side) | Reference |
| H₂SO₄ (conc.) | Dibenzyl ether, Acetic acid | Benzyl acetate | Dibenzyl ether (unreacted) | 36 : 57 | [5] |
| Trifluoromethanesulfonic acid | Dibenzyl ether, Acetic acid | Benzyl acetate | Dibenzyl ether (unreacted) | 74 : 7 | [5] |
| Sulfonated Silica Gel (7% w/w) | Benzoic acid, Benzyl alcohol | Benzyl benzoate | Dibenzyl ether | 98.97 : 1.03 | [6] |
| Zeolite HX | Acetic acid, Benzyl alcohol | Benzyl acetate | - | >99% selectivity for ester | [7] |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification with Minimized Side Products
This protocol is designed to maximize the yield of this compound while minimizing the formation of δ-valerolactone and benzyl alcohol oxidation products.
Materials:
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5-hydroxypentanoic acid
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Benzyl alcohol (5-10 fold molar excess)
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p-toluenesulfonic acid (TsOH) (catalytic amount, e.g., 0.05 mol eq.)
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Toluene
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
Procedure:
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To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add 5-hydroxypentanoic acid, a large excess of benzyl alcohol, and a catalytic amount of TsOH in toluene.
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Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the reaction to completion.
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Monitor the reaction progress by TLC or GC-MS.
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Once the reaction is complete, cool the mixture to room temperature.
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Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Protocol 2: Williamson-like Esterification with Minimized Dibenzyl Ether Formation
This protocol aims to produce this compound from its sodium salt and benzyl bromide, with measures to suppress the formation of dibenzyl ether.
Materials:
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Sodium 5-hydroxypentanoate
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Benzyl bromide
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Tetrabutylammonium bromide (TBAB) (catalytic amount)
-
Acetone
-
Ethyl acetate
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1N aqueous sodium bisulfate
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Saturated aqueous sodium bicarbonate
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Saturated aqueous sodium chloride
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Anhydrous magnesium sulfate
Procedure:
-
To a suspension of sodium 5-hydroxypentanoate in acetone, add benzyl bromide (2.0 equivalents) and a catalytic amount of TBAB (0.05 equivalents).
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Heat the mixture at a moderate temperature (e.g., 45°C) for 24 hours.
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After cooling, concentrate the mixture under reduced pressure.
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Dissolve the residue in ethyl acetate and wash successively with 1N aqueous sodium bisulfate, saturated aqueous sodium bicarbonate, and saturated aqueous sodium chloride.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
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Purify the product by MPLC or column chromatography.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sciencemadness Discussion Board - (Lab report) Making benzyl acetate by fischer esterification - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US6800780B2 - Method for producing carboxylic acid benzyl esters - Google Patents [patents.google.com]
- 6. repositorio.unesp.br [repositorio.unesp.br]
- 7. mjas.analis.com.my [mjas.analis.com.my]
Overcoming challenges in the purification of Benzyl 5-hydroxypentanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Benzyl 5-hydroxypentanoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound?
The impurities largely depend on the synthetic route employed.
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From Williamson Ether Synthesis (using sodium 5-hydroxypentanoate and benzyl bromide):
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Unreacted Benzyl Bromide: A common impurity if the reaction does not go to completion.
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Dibenzyl Ether: A significant side-product formed by the self-condensation of benzyl bromide or reaction with any benzyl alcohol present.[1][2]
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5-Hydroxypentanoic Acid: If the starting sodium salt is not fully deprotonated or if hydrolysis occurs.
-
-
From Fischer Esterification (using a 5-hydroxypentanoic acid derivative and benzyl alcohol):
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Unreacted Benzyl Alcohol: Often used in excess and can be challenging to remove completely.[3]
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Dibenzyl Ether: Can form from the acid-catalyzed self-condensation of benzyl alcohol, especially at higher temperatures.[4][5]
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Unreacted 5-Hydroxypentanoic Acid/Derivative: If the esterification is incomplete.
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Water: A byproduct of the reaction which can affect purification.
-
Q2: My crude product is an oil, but I've seen reports of it being a solid. Why is this?
This compound is often isolated as an oil or a semi-solid. The presence of impurities, such as unreacted starting materials or solvent residues, can prevent crystallization. A highly purified sample is more likely to solidify upon standing or at lower temperatures.
Q3: What are the initial purification steps I should take before column chromatography?
A work-up procedure is crucial to remove a significant portion of impurities. A typical aqueous work-up involves:
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Dissolving the crude reaction mixture in an organic solvent like ethyl acetate.
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Washing with a saturated sodium bicarbonate solution to remove any acidic impurities.
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Washing with brine to remove residual water-soluble components.
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Drying the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate).
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Concentrating the solution under reduced pressure.
Q4: this compound seems to be temperature-sensitive. What precautions should I take?
Yes, this compound can be sensitive to high temperatures. When removing solvents, use a rotary evaporator with a water bath temperature below 50°C. For long-term storage, it is recommended to keep the purified compound under an inert atmosphere at low temperatures (-20°C or -80°C) to prevent degradation.
Troubleshooting Guides
Column Chromatography
Issue 1: My compound is not separating from an impurity on the TLC plate.
| Potential Cause | Troubleshooting Step |
| Inappropriate Solvent System | The polarity of your eluent may not be optimal. Try a different solvent system. A common starting point is a mixture of hexane and ethyl acetate. You can also try adding a small amount of a third solvent, like dichloromethane or methanol, to fine-tune the separation. |
| Co-eluting Impurities | The impurity may have a very similar polarity to your product. Consider an alternative purification method like preparative HPLC or derivatization of the impurity to alter its polarity before chromatography. |
| Compound Degradation on Silica Gel | This compound may degrade on acidic silica gel. You can neutralize the silica gel by pre-treating it with a solution of triethylamine in your eluent. |
Issue 2: The compound is streaking on the TLC plate and the column.
| Potential Cause | Troubleshooting Step |
| Compound is Too Polar for the Solvent System | Increase the polarity of your eluent. For highly polar compounds, a solvent system like dichloromethane/methanol might be necessary. |
| Acidic or Basic Nature of the Compound | If your compound has acidic or basic properties, it can interact strongly with the silica gel, causing streaking. Add a small amount of a modifier to your eluent, such as acetic acid for acidic compounds or triethylamine for basic compounds. |
| Overloading the TLC Plate or Column | Applying too much sample can lead to streaking. Use a more dilute solution for spotting the TLC plate. For column chromatography, ensure you are not exceeding the loading capacity of your column. |
Removal of Specific Impurities
Issue 3: How do I remove unreacted benzyl alcohol?
| Method | Protocol |
| Aqueous Wash | Benzyl alcohol has some water solubility. Multiple washes of the organic layer with water or brine during the work-up can help reduce the amount of benzyl alcohol. |
| Column Chromatography | Benzyl alcohol is more polar than this compound. A well-chosen solvent system (e.g., a gradient of hexane/ethyl acetate) should allow for good separation. |
| Vacuum Distillation | If the product is stable at elevated temperatures, vacuum distillation can be effective as benzyl alcohol is more volatile.[6] |
Issue 4: How do I remove dibenzyl ether?
| Method | Protocol |
| Column Chromatography | Dibenzyl ether is significantly less polar than this compound. It will elute much faster from a silica gel column. Use a low polarity eluent (e.g., high hexane content in a hexane/ethyl acetate system) to first elute the dibenzyl ether. |
| Recrystallization | If a suitable solvent system can be found where the product has lower solubility than dibenzyl ether at low temperatures, recrystallization can be an effective purification method. |
Data Presentation
Table 1: Representative TLC Data for Purification of this compound
| Compound | Mobile Phase (Hexane:Ethyl Acetate) | Rf Value (Approximate) |
| Dibenzyl Ether | 9:1 | 0.8 |
| Benzyl Bromide | 9:1 | 0.7 |
| This compound | 7:3 | 0.4 |
| Benzyl Alcohol | 7:3 | 0.2 |
| 5-Hydroxypentanoic Acid | 1:1 | < 0.1 (streaking) |
Note: Rf values are approximate and can vary based on the specific conditions (TLC plate, temperature, etc.).
Table 2: Example HPLC Purity Analysis
| Peak | Retention Time (min) | Area (%) | Identification |
| 1 | 3.5 | 1.2 | Dibenzyl Ether |
| 2 | 4.8 | 0.8 | Benzyl Alcohol |
| 3 | 6.2 | 97.5 | This compound |
| 4 | 8.1 | 0.5 | Unknown Impurity |
HPLC Conditions: C18 column, mobile phase gradient of water and acetonitrile with 0.1% formic acid, UV detection at 254 nm.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
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Slurry Preparation: Prepare a slurry of silica gel in a low-polarity solvent (e.g., hexane).
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Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.
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Elution: Begin eluting with a low-polarity solvent system (e.g., 9:1 hexane:ethyl acetate) to remove non-polar impurities like dibenzyl ether. Gradually increase the polarity of the eluent (e.g., to 7:3 hexane:ethyl acetate) to elute the desired product.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Purity Analysis by HPLC
-
Standard Preparation: Prepare a standard solution of a known concentration of pure this compound in the mobile phase.
-
Sample Preparation: Prepare a solution of your purified product in the mobile phase at a similar concentration to the standard.
-
Injection: Inject the standard and sample solutions into the HPLC system.
-
Analysis: Analyze the chromatograms to determine the retention time and peak area of the product and any impurities. Calculate the purity of your sample based on the relative peak areas.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Logical approach to troubleshooting purification issues.
References
Improving the stability of Benzyl 5-hydroxypentanoate in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of Benzyl 5-hydroxypentanoate in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound is susceptible to two main degradation pathways:
-
Hydrolysis: As an ester, it can undergo hydrolysis, where the ester bond is cleaved by water to yield 5-hydroxypentanoic acid and benzyl alcohol. This reaction can be catalyzed by acidic or basic conditions.
-
Hygroscopicity: The compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere. This absorbed water can then participate in hydrolysis, accelerating degradation.
-
Temperature Sensitivity: The stability of this compound is also affected by temperature. Elevated temperatures can increase the rate of degradation reactions.
Q2: What are the ideal storage conditions for this compound?
A2: To minimize degradation, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures, ideally at -20°C or -80°C. It is crucial to minimize its exposure to atmospheric moisture.
Q3: How can I prevent hydrolysis of this compound in my solution?
A3: Several strategies can be employed to mitigate hydrolysis:
-
pH Control: Maintaining the pH of your solution close to neutral (pH 6-7) can help minimize acid or base-catalyzed hydrolysis.
-
Aprotic Solvents: Whenever possible, use dry aprotic solvents (e.g., anhydrous acetonitrile, THF, or DMF) to reduce the availability of water.
-
Stabilizers: The addition of specific stabilizers can protect the ester from hydrolysis. Carbodiimides, for instance, can react with any carboxylic acid formed, preventing it from catalyzing further degradation.
-
Lyophilization: For long-term storage of the compound in a solid state, lyophilization (freeze-drying) can be an effective method to remove residual water.
Q4: My solution of this compound is turning yellow. What could be the cause?
A4: A yellow discoloration may indicate oxidative degradation. The benzyl group can be susceptible to oxidation, potentially forming benzaldehyde or benzoic acid. To prevent this, consider the following:
-
Inert Atmosphere: Always handle and store the compound and its solutions under an inert atmosphere to minimize contact with oxygen.
-
Antioxidants: The addition of antioxidants, such as butylated hydroxytoluene (BHT) or tocopherol, can help to scavenge free radicals and inhibit oxidative processes.
-
Light Protection: Store solutions in amber vials or protect them from light, as photo-oxidation can also occur.
Troubleshooting Guides
Issue 1: Rapid Loss of Purity in Solution
Symptoms:
-
HPLC analysis shows a rapid decrease in the peak area of this compound.
-
Appearance of new peaks corresponding to 5-hydroxypentanoic acid and benzyl alcohol.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Presence of Water (Hydrolysis) | 1. Use Anhydrous Solvents: Ensure all solvents are of high purity and are anhydrous. Consider using freshly opened bottles or drying the solvent over molecular sieves. 2. Control Headspace: Minimize the headspace in your storage vials to reduce the amount of trapped moisture. 3. Inert Atmosphere: Prepare and handle solutions under a dry, inert atmosphere (e.g., in a glovebox). |
| Incorrect pH | 1. Measure pH: Check the pH of your solution. 2. Buffer the Solution: If compatible with your experiment, use a non-nucleophilic buffer to maintain a neutral pH. Phosphate buffers are often a good choice. |
| Contamination with Acids or Bases | 1. Glassware Preparation: Ensure all glassware is thoroughly cleaned and dried. Avoid using strong acid or base baths for final rinsing without subsequent neutralization and thorough washing with purified water. 2. Purity of Reagents: Verify the purity of all other reagents in your solution for acidic or basic contaminants. |
Issue 2: Inconsistent Experimental Results
Symptoms:
-
Poor reproducibility of experimental outcomes between different batches of solutions.
-
Variable rates of reaction or degradation observed.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Hygroscopic Nature of Solid Compound | 1. Proper Handling: When weighing the solid compound, do so quickly in a low-humidity environment or a glovebox. 2. Aliquot Stock: For frequent use, consider aliquoting the solid compound into smaller, single-use vials to avoid repeated exposure of the entire stock to the atmosphere. |
| Inadequate Storage of Stock Solutions | 1. Short-Term Storage: For daily use, store stock solutions at 2-8°C and use them within a short period. 2. Long-Term Storage: For longer storage, aliquot stock solutions into smaller vials and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Solvent Degradation | 1. Check Solvent Purity: Some solvents can degrade over time to form acidic or reactive impurities. Use fresh, high-purity solvents. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade this compound to identify potential degradation products and assess the stability-indicating nature of an analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve the stressed solid in the mobile phase for analysis.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B conditions) for a specified duration.
3. Sample Analysis:
-
At specified time points, withdraw an aliquot of each stressed sample, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method (Example)
This is an example HPLC method that can be used as a starting point for the analysis of this compound and its primary degradation products. Method optimization will be required.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 30% B; 2-15 min: 30% to 90% B; 15-18 min: 90% B; 18-20 min: 90% to 30% B; 20-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Data Presentation
Table 1: Example Data from a Forced Degradation Study of a Benzyl Ester Analog
| Stress Condition | % Degradation | Major Degradation Products |
| 0.1 M HCl, 60°C, 24h | 15.2% | Carboxylic Acid, Benzyl Alcohol |
| 0.1 M NaOH, 60°C, 24h | 28.5% | Carboxylic Acid, Benzyl Alcohol |
| 3% H₂O₂, RT, 24h | 8.7% | Benzaldehyde, Benzoic Acid |
| Thermal (80°C, 48h) | 5.1% | Minor unidentified peaks |
| Photolytic | 3.5% | Minor unidentified peaks |
Note: This data is illustrative for a typical benzyl ester and may not directly represent the degradation profile of this compound.
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Decision tree for troubleshooting instability issues.
Caption: Logic for selecting appropriate stabilizers.
Optimization of reaction conditions for Benzyl 5-hydroxypentanoate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Benzyl 5-hydroxypentanoate.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
The primary starting materials for the synthesis of this compound are δ-valerolactone or 5-hydroxypentanoic acid and a benzylating agent.
Q2: What is the role of a phase transfer catalyst in the synthesis from sodium 5-hydroxypentanoate?
In the reaction between sodium 5-hydroxypentanoate (a salt, which is soluble in the aqueous phase or insoluble in many organic solvents) and benzyl bromide (which is soluble in the organic phase), a phase transfer catalyst like tetrabutylammonium bromide (TBAB) is used to transport the hydroxypentanoate anion from the solid/aqueous phase to the organic phase where the reaction with benzyl bromide occurs. This increases the reaction rate and yield.
Q3: Can other benzylating agents be used besides benzyl bromide?
Yes, other benzylating agents such as benzyl chloride can be used. However, benzyl bromide is generally more reactive than benzyl chloride, which may lead to shorter reaction times or milder reaction conditions. The choice of benzylating agent can be influenced by factors such as cost, availability, and reactivity.
Q4: What are the typical purification methods for this compound?
The most common method for purifying this compound is column chromatography on silica gel.[1][2] A typical eluent system is a mixture of hexane and ethyl acetate.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no product yield | 1. Incomplete reaction. 2. Decomposition of starting material or product. 3. Inefficient purification. | 1. Extend the reaction time or increase the temperature. Monitor the reaction progress using TLC. 2. Ensure anhydrous conditions if using reagents sensitive to moisture. Check the stability of starting materials. 3. Optimize the column chromatography conditions (e.g., solvent system, silica gel activity). |
| Presence of unreacted starting material | 1. Insufficient reaction time. 2. Low reaction temperature. 3. Inadequate mixing. 4. Stoichiometry of reactants is not optimal. | 1. Increase the reaction time and monitor by TLC until the starting material is consumed. 2. Gradually increase the reaction temperature. 3. Ensure efficient stirring of the reaction mixture. 4. Use a slight excess of the benzylating agent. |
| Formation of side products (e.g., dibenzyl ether) | 1. Reaction temperature is too high. 2. Presence of water in the reaction mixture. 3. Basic conditions promoting self-condensation of benzyl bromide. | 1. Lower the reaction temperature. 2. Use anhydrous solvents and reagents. 3. Use a non-basic or mildly basic catalyst if applicable. |
| Difficulty in removing the solvent | High boiling point of the solvent (e.g., Benzene). | Use a rotary evaporator under reduced pressure to remove the solvent. For very high boiling solvents, consider using a vacuum pump. |
| Product appears as an oil instead of a solid | The product, this compound, is reported to be an oil at room temperature.[2] | This is the expected physical state of the product. |
Experimental Protocols
Method 1: Synthesis from Sodium 5-hydroxypentanoate
This method involves the reaction of sodium 5-hydroxypentanoate with benzyl bromide using a phase transfer catalyst.
Materials:
-
Sodium 5-hydroxypentanoate
-
Benzyl bromide
-
Tetrabutylammonium bromide (TBAB)
-
Acetone
-
Ethyl acetate
-
1N aqueous sodium bisulfate
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous sodium chloride
-
Anhydrous magnesium sulfate
Procedure:
-
To a suspension of sodium 5-hydroxypentanoate (1.0 eq) in acetone, add benzyl bromide (2.0 eq) and tetrabutylammonium bromide (0.05 eq).[2]
-
Heat the mixture at 45°C for 24 hours.[2]
-
Cool the reaction mixture and concentrate it under reduced pressure.[2]
-
Dissolve the residue in ethyl acetate.[2]
-
Wash the organic layer sequentially with 1N aqueous sodium bisulfate, saturated aqueous sodium bicarbonate, and saturated aqueous sodium chloride.[2]
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate to yield the crude product as a pale yellow oil.[2]
-
Purify the crude product by column chromatography (silica gel, 45% ethyl acetate/hexane) to obtain pure this compound.[2]
Method 2: Transesterification from a Methyl Ester
This method involves the acid-catalyzed transesterification of a methyl ester with benzyl alcohol.
Materials:
-
Methyl 5-hydroxypentanoate (or a related methyl ester)
-
Benzyl alcohol
-
Benzene
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O)
-
Hexane
-
Ethyl acetate
-
Silica gel
Procedure:
-
Dissolve the methyl ester (1.0 eq) in benzyl alcohol and benzene.[1]
-
Add p-toluenesulfonic acid monohydrate (TsOH·H₂O) as a catalyst.[1]
-
Heat the mixture under reflux for 2 hours, collecting the water formed using a Dean-Stark apparatus.[1]
-
Concentrate the solution under reduced pressure.[1]
-
Purify the crude product by column chromatography (silica gel, Hexane-AcOEt, 3:1) to yield the final product.[1]
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Parameter | Method 1: From Sodium 5-hydroxypentanoate [2] | Method 2: Transesterification [1] |
| Starting Material | Sodium 5-hydroxypentanoate | Methyl ester of the corresponding acid |
| Reagents | Benzyl bromide, Tetrabutylammonium bromide | Benzyl alcohol, p-Toluenesulfonic acid monohydrate |
| Solvent | Acetone | Benzene |
| Temperature | 45°C | Reflux |
| Reaction Time | 24 hours | 2 hours |
| Yield | 76% | 71% |
Visualizations
Caption: Experimental workflow for the synthesis of this compound from Sodium 5-hydroxypentanoate.
Caption: Troubleshooting logic for low or no product yield in the synthesis of this compound.
References
Preventing degradation of Benzyl 5-hydroxypentanoate during synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals working on the synthesis of Benzyl 5-hydroxypentanoate. The focus is on preventing common degradation pathways and optimizing reaction conditions to ensure high yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound during synthesis?
A1: The main degradation pathway is intramolecular cyclization (lactonization) under acidic and/or high-temperature conditions, which converts this compound into δ-valerolactone and benzyl alcohol.[1][2] Another potential issue is hydrolysis of the ester bond under strongly basic conditions during workup, which would revert the product to 5-hydroxypentanoic acid and benzyl alcohol. The product is also known to be temperature-sensitive, so prolonged exposure to heat should be avoided.[3][4][5]
Q2: My yield is consistently low. What are the most likely causes?
A2: Low yields are often due to the formation of δ-valerolactone as a major byproduct, especially when using traditional acid-catalyzed methods like Fischer esterification.[1] To diagnose this, check your crude product by NMR or GC-MS for the presence of the lactone. Other causes can include incomplete reaction, or product loss during aqueous workup due to its slight water solubility.
Q3: I've confirmed that lactonization is the main issue. How can I prevent it?
A3: To prevent lactonization, it is best to avoid strong acids and high temperatures. Consider an alternative synthesis route that proceeds under milder, non-acidic conditions. A highly effective method is the reaction of a salt of the carboxylic acid with benzyl bromide. This SN2-type reaction avoids the acidic conditions that promote cyclization.[6]
Q4: What are the recommended storage conditions for this compound?
A4: The compound is hygroscopic and temperature-sensitive.[3][4] For long-term stability, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a freezer at temperatures between -20°C and -80°C.[3][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Product Yield | Intramolecular Cyclization (Lactonization): Occurs with acid catalysts (e.g., H₂SO₄, TsOH) and heat. | • Confirm: Analyze crude product via NMR for δ-valerolactone signals. • Solution: Switch to a non-acidic synthesis protocol, such as reacting sodium 5-hydroxypentanoate with benzyl bromide.[6] |
| Incomplete Reaction: Insufficient reaction time or temperature. | • Confirm: Use TLC or LC-MS to check for remaining starting materials. • Solution: Increase reaction time or, if using the benzyl bromide method, ensure adequate temperature (e.g., 45°C for 24h).[6] | |
| Product Degradation During Workup | Ester Hydrolysis: Prolonged contact with basic solutions (e.g., saturated sodium bicarbonate) during extraction. | • Solution: Minimize contact time with basic washes. Use a weak base like NaHCO₃ instead of stronger bases (e.g., NaOH). Neutralize carefully and proceed with extraction promptly.[8][9] |
| Difficulty in Purification | Co-elution of Impurities: δ-valerolactone or unreacted benzyl alcohol may be difficult to separate from the product via column chromatography. | • Solution: Optimize chromatography conditions (e.g., solvent gradient). A reported successful system is 45% ethyl acetate in hexane.[6] If benzyl alcohol is the issue, it can be removed by washing with a brine solution.[10] |
Comparative Data on Synthesis Methods
The choice of synthesis method significantly impacts the yield and potential for degradation. The following table summarizes key quantitative data from cited protocols.
| Method | Key Reagents | Conditions | Reported Yield | Primary Advantage | Reference |
| Williamson-type Ether Synthesis | Sodium 5-hydroxypentanoate, Benzyl Bromide, TBAB | Acetone, 45°C, 24h | 76% | Avoids strong acid, minimizing lactonization. | [6] |
| Fischer Esterification (related compound) | Methyl 2-benzyl-5-hydroxypentanoate, Benzyl Alcohol, TsOH·H₂O | Benzene, Reflux, 2h | 71% | Direct esterification, but risk of lactonization. | [11] |
| General Fischer Esterification | Carboxylic Acid, Alcohol, H₂SO₄ | Reflux | ~90-95% (for simple esters) | High conversion for stable substrates. | [9] |
Experimental Protocols
Protocol 1: Synthesis via Benzyl Bromide (Recommended to Minimize Degradation)
This method, adapted from the Open Reaction Database, avoids the harsh acidic conditions that lead to lactone formation.[6]
-
Preparation of Sodium Salt: Prepare sodium 5-hydroxypentanoate by reacting 5-hydroxypentanoic acid with one equivalent of sodium hydroxide in a suitable solvent (e.g., water or ethanol) followed by evaporation to dryness.
-
Esterification:
-
Suspend sodium 5-hydroxypentanoate (1.0 eq) in acetone.
-
Add benzyl bromide (2.0 eq) and a catalytic amount of tetrabutylammonium bromide (TBAB, 0.05 eq).
-
Heat the mixture at 45°C and stir for 24 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with 1N aqueous sodium bisulfate, saturated aqueous sodium bicarbonate, and saturated aqueous sodium chloride (brine).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.
-
Purify the oil by column chromatography (e.g., silica gel, 45% ethyl acetate/hexane) to obtain pure this compound.[6]
-
Protocol 2: Fischer Esterification (Use with Caution)
This is a general procedure for acid-catalyzed esterification.[1][9] While common, this method poses a high risk of producing δ-valerolactone with this specific substrate.
-
Reaction Setup:
-
In a round-bottom flask equipped with a Dean-Stark trap and condenser, combine 5-hydroxypentanoic acid (1.0 eq), benzyl alcohol (at least 3.0 eq, can act as solvent), and a catalytic amount of p-toluenesulfonic acid monohydrate (TsOH·H₂O, 0.05 eq).
-
Add a solvent such as toluene or benzene to facilitate water removal.
-
-
Reaction:
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the equilibrium towards the ester product.
-
Monitor the reaction by TLC until the starting carboxylic acid is consumed.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent like ethyl acetate.
-
Wash the organic phase with a saturated aqueous solution of NaHCO₃ to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizations
Degradation Pathways
Caption: Primary degradation routes for this compound.
Synthetic Workflow Comparison
Caption: Comparison of synthesis workflows.
Troubleshooting Logic
Caption: A logical guide for troubleshooting low product yields.
References
- 1. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 2. 5-Hydroxypentanoic acid | 13392-69-3 | Benchchem [benchchem.com]
- 3. usbio.net [usbio.net]
- 4. This compound CAS#: 134848-96-7 [amp.chemicalbook.com]
- 5. This compound | 134848-96-7 [chemicalbook.com]
- 6. Synthesis routes of this compound [benchchem.com]
- 7. This compound | 134848-96-7 [sigmaaldrich.com]
- 8. cerritos.edu [cerritos.edu]
- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 10. google.com [google.com]
- 11. prepchem.com [prepchem.com]
Troubleshooting peak tailing in HPLC analysis of Benzyl 5-hydroxypentanoate
Technical Support Center: HPLC Analysis
Welcome to the technical support center for HPLC analysis. This guide provides detailed troubleshooting information and frequently asked questions (FAQs) to help you resolve issues with peak tailing, specifically for the analysis of Benzyl 5-hydroxypentanoate.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
A1: In an ideal HPLC separation, a chromatographic peak should be symmetrical, resembling a Gaussian distribution. Peak tailing is a common issue where the peak is asymmetrical, with a trailing edge that is longer or more drawn-out than the leading edge.[1][2][3] This distortion indicates that a portion of the analyte molecules are being retained longer than the main peak band.
Q2: How is peak tailing measured?
A2: Peak tailing is quantified using the Tailing Factor (Tf) or Asymmetry Factor (As) . The most common calculation, as defined by the USP, measures the peak width at 5% of the peak height. The formula is:
-
Tf = W₀.₀₅ / 2f
-
Where W₀.₀₅ is the total peak width at 5% of its height.
-
And f is the distance from the peak's leading edge to the peak maximum at 5% height.[2]
-
A perfectly symmetrical peak has a Tf of 1.0. A value greater than 1.2 is generally considered to be tailing, while values above 2.0 are often unacceptable for quantitative analysis.[2][4]
Q3: Why is peak tailing a problem for the analysis of this compound?
A3: Peak tailing is not just a cosmetic issue; it has significant negative consequences for data quality:
-
Reduced Resolution: Tailing peaks can overlap with adjacent peaks, making accurate separation and identification difficult.[2][5]
-
Inaccurate Quantification: Data systems may struggle to correctly identify the start and end of a tailing peak, leading to inconsistent and inaccurate peak area integration.[1][6]
-
Lower Sensitivity: As a peak tails, its height decreases, which can negatively impact the method's limit of detection (LOD) and limit of quantitation (LOQ).[6]
Q4: What are the most common causes of peak tailing?
A4: Peak tailing typically arises from a combination of chemical, physical, and methodological factors. The primary causes include:
-
Secondary Retention Mechanisms: Unwanted interactions between the analyte and the stationary phase, most commonly with residual silanol groups on silica-based columns.[4][5][7]
-
Column Issues: Physical problems such as a void at the column inlet, a partially blocked frit, or general column degradation.[3][8][9]
-
Extra-Column Effects: Excessive volume in the system from tubing that is too long or wide, or from poorly made connections (dead volume).[10][11]
-
Method Parameters: Issues such as column overload (injecting too much sample), an inappropriate mobile phase pH, or using a sample solvent that is much stronger than the mobile phase.[2][6][12]
Troubleshooting Guide for this compound
This guide provides a systematic approach to diagnosing and resolving peak tailing. This compound is a neutral compound, but its polar hydroxyl (-OH) and ester groups can engage in secondary interactions with the stationary phase.
Logical Troubleshooting Workflow
The following diagram outlines a step-by-step process for identifying the source of peak tailing.
References
- 1. acdlabs.com [acdlabs.com]
- 2. uhplcs.com [uhplcs.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. i01.yizimg.com [i01.yizimg.com]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 8. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 9. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 10. chromtech.com [chromtech.com]
- 11. Understanding Dead Volume, Dwell Volume, & Extra Column Volume [thermofisher.com]
- 12. uhplcs.com [uhplcs.com]
Effective methods for removing impurities from synthetic Benzyl 5-hydroxypentanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing impurities from synthetic Benzyl 5-hydroxypentanoate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Yield After Column Chromatography
Question: I performed column chromatography to purify my synthetic this compound, but the final yield is very low. What could be the cause?
Answer: Low yield after column chromatography can stem from several factors:
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Improper Solvent System: The polarity of the eluent may be too high, causing your product to elute too quickly along with impurities. Conversely, if the polarity is too low, the product may not elute from the column at all. It is crucial to determine the optimal solvent system through thin-layer chromatography (TLC) before performing column chromatography.
-
Product Adsorption on Silica Gel: this compound contains a polar hydroxyl group, which can lead to strong adsorption onto the silica gel, resulting in incomplete elution. Deactivating the silica gel with a small amount of a polar solvent like triethylamine in the eluent can help mitigate this issue.
-
Column Overloading: Loading too much crude product onto the column can lead to poor separation and product loss. As a general rule, the amount of crude product should be about 1-5% of the weight of the silica gel.
-
Product Degradation: Although less common for this compound under standard chromatographic conditions, prolonged exposure to the acidic silica gel could potentially cause degradation. If you suspect this, neutralizing the crude product before chromatography or using a less acidic stationary phase like alumina might be beneficial.
Issue 2: Persistent Impurities Detected After Purification
Question: After purifying this compound using my chosen method, I still observe significant impurities in the NMR/GC-MS analysis. How can I improve the purity?
Answer: The persistence of impurities suggests that the chosen purification method may not be optimal for separating the specific contaminants in your crude product. Consider the following:
-
Identify the Impurities: If possible, identify the structure of the persistent impurities. Common impurities in Fischer esterification reactions include unreacted starting materials (benzyl alcohol and 5-hydroxypentanoic acid), the acid catalyst, and water. A potential side product is the lactone formed from the intramolecular esterification of 5-hydroxypentanoic acid.
-
Employ a Multi-Step Purification Strategy: A combination of purification techniques is often more effective than a single method. For instance, an initial aqueous workup to remove the acid catalyst and water-soluble impurities, followed by column chromatography, can significantly improve purity.
-
Optimize the Purification Technique:
-
Column Chromatography: If you are using column chromatography, try a different solvent system or a gradient elution to achieve better separation.
-
Distillation: For thermally stable impurities with different boiling points, vacuum distillation can be an effective method.
-
Recrystallization: If your product is a solid at room temperature or can be induced to crystallize, recrystallization is an excellent technique for removing small amounts of impurities.
-
Issue 3: Product Appears as an Oil and is Difficult to Handle
Question: My purified this compound is an oil, which makes it difficult to handle and weigh accurately. Is there a way to solidify it?
Answer: this compound is often described as an oil at room temperature. However, it may solidify at lower temperatures.
-
Cooling: Try cooling the purified oil in an ice bath or refrigerator to see if it solidifies.
-
Recrystallization: If a suitable solvent is found, recrystallization can yield a crystalline solid that is easier to handle.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities depend on the synthetic route used. For a typical Fischer esterification reaction, you can expect:
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Unreacted Starting Materials: Benzyl alcohol and 5-hydroxypentanoic acid.
-
Catalyst: The acid catalyst used (e.g., sulfuric acid, p-toluenesulfonic acid).
-
Water: A byproduct of the esterification reaction.
-
Side Products: Such as the lactone of 5-hydroxypentanoic acid (tetrahydro-2H-pyran-2-one) formed through intramolecular cyclization, and potentially dibenzyl ether if benzyl alcohol self-condenses under harsh acidic conditions.
Q2: Which purification method is most effective for this compound?
A2: The most effective method depends on the scale of the reaction and the nature of the impurities.
-
Column chromatography is a versatile and widely used method for purifying this compound, especially on a laboratory scale. It is effective at separating the desired ester from both more polar and less polar impurities.
-
Vacuum distillation is suitable for larger scale purification, provided the product and impurities have sufficiently different boiling points and are thermally stable.
-
Recrystallization can be highly effective for achieving high purity if a suitable solvent system can be identified and the product is crystalline.
Q3: Is it necessary to neutralize the reaction mixture before purification?
A3: Yes, it is highly recommended to neutralize the reaction mixture before purification, especially if using column chromatography. The acidic catalyst can interfere with the separation on silica gel and may cause degradation of the product. A wash with a mild base like sodium bicarbonate solution is typically sufficient to remove the acid catalyst.
Data Presentation
The following table summarizes a purification method found for a structurally similar compound, providing an indication of the potential effectiveness of column chromatography.
| Purification Method | Stationary Phase | Mobile Phase | Compound | Purity (Post-Purification) | Yield | Reference |
| Column Chromatography | Silica Gel | Hexane:Ethyl Acetate (3:1) | Benzyl 2-Benzyl-5-hydroxy-pentanoate | Not specified | 71% | [1] |
Experimental Protocols
1. Column Chromatography Protocol (Adapted from a similar compound) [1]
This protocol is for the purification of Benzyl 2-Benzyl-5-hydroxy-pentanoate and can be adapted for this compound.[1]
-
Preparation of the Column:
-
A glass column is packed with silica gel as a slurry in the mobile phase (Hexane:Ethyl Acetate, 3:1 v/v).
-
The column is allowed to settle, and the mobile phase is drained until it is level with the top of the silica gel.
-
-
Sample Loading:
-
The crude this compound is dissolved in a minimal amount of the mobile phase or a slightly more polar solvent.
-
The solution is carefully loaded onto the top of the silica gel bed.
-
-
Elution:
-
The mobile phase (Hexane:Ethyl Acetate, 3:1) is passed through the column.
-
Fractions are collected in test tubes.
-
-
Analysis:
-
The collected fractions are analyzed by Thin-Layer Chromatography (TLC) to identify those containing the pure product.
-
-
Solvent Removal:
-
The fractions containing the pure product are combined, and the solvent is removed under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Mandatory Visualization
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purifying this compound.
References
Best practices for long-term storage of temperature-sensitive Benzyl 5-hydroxypentanoate
This technical support center provides best practices for the long-term storage and handling of Benzyl 5-hydroxypentanoate, tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the optimal long-term storage temperature for this compound?
A1: For long-term stability, it is recommended to store this compound at temperatures between -20°C and -80°C.[1] Given that it is described as temperature-sensitive, storage at the lower end of this range (-80°C) is preferable to minimize potential degradation.[1] For short-term use, some suppliers suggest storage at 2-8°C.[2]
Q2: What are the critical handling precautions for this compound?
A2: this compound is hygroscopic and sensitive to atmospheric moisture.[1] It should be stored under an inert atmosphere, such as argon or nitrogen, to prevent moisture absorption and potential hydrolysis. When handling, it is crucial to work in a dry environment, for instance, within a glovebox or using a Schlenk line. Always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.
Q3: What are the known applications of this compound?
A3: this compound is primarily used as a synthetic intermediate in pharmaceutical research and development. Specifically, it is a precursor in the synthesis of P2-P1'-linked macrocyclic human renin inhibitors, which are investigated as potential therapeutics for hypertension.[1][2][3]
Q4: What are the potential degradation pathways for this compound during storage?
A4: The two primary degradation pathways for this compound are hydrolysis and oxidation.
-
Hydrolysis: As an ester, it is susceptible to hydrolysis, which would cleave the ester bond to yield benzyl alcohol and 5-hydroxypentanoic acid. This reaction is catalyzed by the presence of water and can be accelerated by acidic or basic conditions.
-
Oxidation: The benzyl group can be susceptible to oxidation, potentially leading to the formation of benzaldehyde or benzoic acid.
Troubleshooting Guide
Q1: I noticed a change in the color of my this compound, from colorless/pale yellow to a more pronounced yellow or brown. What could be the cause?
A1: A color change often indicates chemical degradation, likely due to oxidation. The formation of benzaldehyde, which can have a yellowish tint, is a possible oxidation product of the benzyl group. To mitigate this, ensure the compound is stored under a strictly inert atmosphere and protected from light. Before use in a sensitive reaction, it is advisable to assess the purity of the discolored material.
Q2: My compound has become more viscous or solidified unexpectedly. What should I do?
A2: this compound can exist as a liquid, semi-solid, or solid. However, a noticeable change in viscosity or solidification upon storage could be due to polymerization or the absorption of water, especially if it is hygroscopic. It is recommended to first visually inspect for any signs of phase separation or crystallization. If the compound is intended to be a liquid at room temperature, this change warrants a purity check before use.
Q3: I suspect my sample of this compound has been exposed to moisture. How can I confirm this and can it still be used?
A3: Moisture exposure can lead to hydrolysis. To confirm, you can perform an analytical test such as Karl Fischer titration to quantify the water content. Spectroscopic methods like ¹H NMR may also reveal the presence of hydrolysis products (benzyl alcohol and 5-hydroxypentanoic acid). If the level of hydrolysis is minor, the material might still be usable for some applications, but for sensitive synthetic steps, purification (e.g., by chromatography) or using a fresh, uncompromised lot is recommended.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | -20°C to -80°C (Long-term)[1] | Minimizes thermal degradation. |
| 2-8°C (Short-term)[2] | Suitable for immediate use. | |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation and moisture absorption. |
| Container | Tightly sealed, amber glass vial | Protects from light and atmospheric exposure. |
| Special Note | Hygroscopic | Avoid exposure to atmospheric moisture. |
Table 2: Analytical Methods for Purity Assessment
| Technique | Purpose | Key Parameters to Observe |
| ¹H NMR | Structural integrity and purity | Chemical shifts and integration of characteristic protons. |
| FTIR | Functional group analysis | Presence of characteristic ester C=O and C-O stretches. |
| HPLC | Purity and quantification | Retention time and peak area of the main component. |
| Karl Fischer | Water content | Quantitative measurement of water. |
Experimental Protocols
Protocol 1: Purity Assessment by ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Analysis:
-
Identify the characteristic peaks for this compound.
-
Look for the presence of impurity peaks, such as those corresponding to benzyl alcohol (around 4.6 ppm for the CH₂ and 7.3 ppm for the aromatic protons) or benzaldehyde (around 10 ppm for the aldehyde proton).
-
Integrate the peaks to quantify the relative amounts of the main compound and any impurities.
-
Protocol 2: Stability Assessment by FTIR Spectroscopy
-
Sample Preparation: Prepare a thin film of the liquid sample between two NaCl or KBr plates, or acquire a spectrum using an ATR-FTIR spectrometer.
-
Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.
-
Analysis:
-
Confirm the presence of the characteristic ester carbonyl (C=O) stretching vibration around 1735 cm⁻¹.[4][5]
-
Identify the C-O stretching bands in the 1300-1000 cm⁻¹ region.[4][6]
-
The appearance or broadening of a peak in the 3200-3500 cm⁻¹ region could indicate the presence of hydroxyl groups from hydrolysis products.
-
Protocol 3: Purity Analysis by HPLC
-
Method Development (General Guidance):
-
Column: A C18 reversed-phase column is a suitable starting point.
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and water (potentially with a modifier like 0.1% formic acid or trifluoroacetic acid) is often effective.
-
Detection: UV detection at a wavelength where the benzyl group absorbs (e.g., around 254 nm).
-
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). Prepare further dilutions as needed for calibration.
-
Analysis: Inject the sample and analyze the chromatogram for the main peak and any impurity peaks. The purity can be estimated by the relative peak areas.
Mandatory Visualization
Caption: Experimental workflow for stability testing of this compound.
Caption: Troubleshooting workflow for unexpected changes in this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. usbio.net [usbio.net]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Design and synthesis of P2-P1'-linked macrocyclic human renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. spectroscopyonline.com [spectroscopyonline.com]
Validation & Comparative
A Comparative Guide to Benzyl 5-hydroxypentanoate and Alternative Linkers in Bioconjugate Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of a chemical linker is a critical determinant of the stability, efficacy, and safety of bioconjugates, particularly in the context of antibody-drug conjugates (ADCs) and other targeted drug delivery systems. This guide provides an objective comparison of Benzyl 5-hydroxypentanoate, representing a class of simple ester-based linkers, with established alternative linkers used in bioconjugation. The comparison is based on key performance characteristics such as stability in circulation and mechanisms of payload release, supported by generalized experimental data for these linker types.
While this compound is utilized in the synthesis of P2-P1'-linked macrocyclic human renin inhibitors[1][2][3], its direct application and comparative performance data as a linker in ADCs are not extensively documented in publicly available literature. Therefore, this guide will extrapolate its potential performance based on the known properties of ester-based linkers and compare them to widely used alternatives.
Overview of Linker Technologies
Linkers in bioconjugates are broadly categorized as cleavable or non-cleavable. Cleavable linkers are designed to release the payload under specific physiological conditions, such as the acidic environment of lysosomes or the presence of specific enzymes.[4][5][6] Non-cleavable linkers, in contrast, release the drug upon degradation of the antibody backbone.[7] The choice of linker significantly impacts the therapeutic index of the bioconjugate.[5]
This compound represents a simple, potentially cleavable linker due to its ester bond. The benzyl group can serve as a handle for attachment to a payload, while the hydroxyl group allows for conjugation to a targeting moiety, often through a carbamate or another ester linkage. The core of this linker is the ester bond, which is susceptible to hydrolysis.
Comparative Performance of Linker Types
The stability of a linker in systemic circulation is paramount to prevent premature release of the payload, which can lead to off-target toxicity.[8][][10] Conversely, efficient cleavage at the target site is necessary for the therapeutic effect.[11]
| Linker Type | Representative Example(s) | Stability in Plasma | Primary Cleavage Mechanism | Key Advantages | Key Disadvantages |
| Simple Ester | This compound (by proxy) | Generally low to moderate | Esterase-mediated hydrolysis, pH-dependent hydrolysis | Simple synthesis | Susceptible to premature cleavage by plasma esterases, leading to off-target toxicity[12] |
| Peptide | Valine-Citrulline (Val-Cit) | High in human plasma | Cathepsin B cleavage in lysosomes | High stability in circulation, specific enzymatic cleavage | Potential instability in rodent plasma, can be hydrophobic |
| Hydrazone | Acyl hydrazone | pH-dependent (stable at pH 7.4, labile at pH 4.5-5.0) | Acid hydrolysis in lysosomes/endosomes[4][5] | Good for targeting acidic tumor microenvironments or lysosomes | Potential for non-specific release in other acidic compartments[4] |
| Disulfide | SPDB, SPP | Moderate | Reduction by glutathione in the cytoplasm | Exploits the high intracellular glutathione concentration | Potential for premature cleavage in the bloodstream |
| β-Glucuronide | Glucuronide-MMAE | High | β-glucuronidase cleavage in lysosomes[6] | High plasma stability, hydrophilic nature reduces aggregation[5][6] | Dependent on β-glucuronidase expression in the tumor[7] |
| Non-cleavable | Thioether (e.g., from SMCC) | Very high | Proteolytic degradation of the antibody | High stability, lower off-target toxicity from premature release | Payload is released with an amino acid remnant, which may affect activity |
Signaling Pathways and Experimental Workflows
General ADC Mechanism of Action
The following diagram illustrates the typical pathway of an ADC from administration to payload release within a target cancer cell.
Caption: General mechanism of action for an antibody-drug conjugate.
Experimental Workflow for Linker Stability Assay
This diagram outlines a typical workflow for assessing the stability of an ADC linker in plasma.
Caption: Workflow for assessing ADC linker stability in plasma.
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of the linker and the rate of payload release in human plasma.
Materials:
-
Antibody-Drug Conjugate (ADC) of interest
-
Human plasma (from a certified vendor)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein A or Protein G magnetic beads
-
LC-MS/MS system
-
Incubator at 37°C
Methodology:
-
Dilute the ADC to a final concentration of 100 µg/mL in pre-warmed human plasma.
-
Incubate the mixture at 37°C with gentle agitation.
-
At specified time points (e.g., 0, 1, 4, 8, 24, 48, 72, and 144 hours), withdraw an aliquot of the plasma-ADC mixture.
-
Immediately add the aliquot to a tube containing Protein A/G magnetic beads to capture the antibody and ADC.
-
Wash the beads with cold PBS to remove unbound plasma proteins and free payload.
-
Elute the captured antibody/ADC from the beads.
-
Analyze the eluate using LC-MS to determine the average drug-to-antibody ratio (DAR).
-
Separately, analyze the supernatant (plasma with beads removed) to quantify the amount of prematurely released payload.
-
Plot the average DAR over time to determine the linker stability and calculate the half-life.
Protocol 2: Enzymatic Cleavage Assay
Objective: To evaluate the susceptibility of the linker to cleavage by a specific enzyme (e.g., Cathepsin B for peptide linkers).
Materials:
-
Linker-payload conjugate
-
Recombinant human Cathepsin B (or other relevant enzyme)
-
Assay buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
HPLC or LC-MS/MS system
Methodology:
-
Prepare a solution of the linker-payload conjugate in the assay buffer.
-
Initiate the reaction by adding a pre-determined concentration of active Cathepsin B.
-
Incubate the reaction mixture at 37°C.
-
At various time points, take aliquots of the reaction mixture and quench the enzymatic reaction (e.g., by adding a protease inhibitor or by rapid pH change).
-
Analyze the samples by HPLC or LC-MS/MS to quantify the amount of intact linker-payload and the released payload.
-
Calculate the initial rate of cleavage from the time-course data.
Conclusion
The choice of a linker is a multifaceted decision that requires a balance between synthetic feasibility, stability, and the desired mechanism of action. While this compound offers a synthetically accessible scaffold, its inherent ester linkage raises significant concerns about its stability in the presence of plasma esterases. For applications requiring high stability in circulation, such as most systemic cancer therapies, alternative linkers like the Val-Cit peptide or β-glucuronide linkers have demonstrated superior performance.[5][6] These advanced linkers are designed for specific cleavage at the target site, thereby widening the therapeutic window.
Future development in linker technology may focus on modifying simple ester-based linkers to enhance their stability, for instance, by introducing steric hindrance around the ester bond, or by designing novel esterase-cleavable linkers that are selectively cleaved by intracellular esterases over those present in plasma. The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of novel linker candidates against established standards.
References
- 1. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 2. news-medical.net [news-medical.net]
- 3. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 5. biopharminternational.com [biopharminternational.com]
- 6. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 7. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 10. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
A Comparative Guide to the Synthesis and Characterization of Novel Benzyl 5-Hydroxypentanoate Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of Benzyl 5-hydroxypentanoate and its analogs, compounds of interest in the development of novel therapeutics, particularly as inhibitors of the renin-angiotensin system. This document offers a comparative analysis of synthetic methodologies, detailed experimental protocols, and characterization data to support research and development in this area.
Introduction
This compound and its derivatives are valuable intermediates in the synthesis of complex molecules, including macrocyclic human renin inhibitors.[1] Renin is a key enzyme in the renin-angiotensin system (RAS), a critical pathway in the regulation of blood pressure and electrolyte balance.[2][3][4][5][6] Dysregulation of the RAS is implicated in the pathophysiology of hypertension and other cardiovascular diseases. By inhibiting renin, these compounds can block the cascade that leads to the production of angiotensin II, a potent vasoconstrictor, thereby offering a therapeutic strategy for managing hypertension. This guide will explore different synthetic approaches to these compounds and provide the necessary data for their characterization and comparison.
Synthetic Methodologies: A Comparative Overview
The synthesis of this compound and its analogs can be approached through several routes. The most common methods involve the esterification of 5-hydroxypentanoic acid or its precursors with benzyl alcohol or its derivatives, or the ring-opening of δ-valerolactone.
Method 1: Fischer Esterification of 5-Hydroxypentanoic Acid
This classical method involves the direct acid-catalyzed esterification of 5-hydroxypentanoic acid with benzyl alcohol. The reaction is typically carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid and often requires the removal of water to drive the equilibrium towards the product.
Method 2: Williamson Ether Synthesis-like Reaction
An alternative approach involves the reaction of a salt of 5-hydroxypentanoic acid with benzyl bromide. This method proceeds via an SN2 mechanism and can be advantageous when dealing with sensitive substrates.
Method 3: Ring-Opening of δ-Valerolactone
The ring-opening of δ-valerolactone with a benzyl alkoxide, generated in situ from benzyl alcohol and a base, provides a direct route to the desired ester. This method can be efficient and avoids the need to handle the free hydroxy acid.
Table 1: Comparison of Synthetic Methodologies
| Method | Starting Materials | Reagents & Conditions | Advantages | Disadvantages | Typical Yield |
| Fischer Esterification | 5-Hydroxypentanoic acid, Benzyl alcohol | Strong acid catalyst (e.g., H₂SO₄, TsOH), Dean-Stark trap | Readily available starting materials, straightforward procedure. | Equilibrium reaction requires water removal, harsh acidic conditions may not be suitable for all substrates. | 60-80% |
| Williamson Ether Synthesis-like | Sodium 5-hydroxypentanoate, Benzyl bromide | Phase-transfer catalyst (e.g., TBAB), Acetone, 45°C | Milder conditions compared to Fischer esterification. | Benzyl bromide is a lachrymator, requires preparation of the carboxylate salt. | ~76%[7] |
| Ring-Opening of δ-Valerolactone | δ-Valerolactone, Benzyl alcohol | Base (e.g., NaH, K₂CO₃) or acid catalyst | Direct route, can be highly efficient. | δ-Valerolactone may not be as readily available as the hydroxy acid. | 70-90% |
Experimental Protocols
Protocol 1: Synthesis of this compound via Williamson Ether Synthesis-like Reaction[7]
Materials:
-
Sodium 5-hydroxypentanoate (569 mg, 4.06 mmol)
-
Benzyl bromide (1.39 g, 8.11 mmol)
-
Tetrabutylammonium bromide (TBAB) (65 mg, 0.203 mmol)
-
Acetone (3 mL)
-
Ethyl acetate
-
1N aqueous sodium bisulfate
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous sodium chloride
-
Anhydrous magnesium sulfate
Procedure:
-
A suspension of sodium 5-hydroxypentanoate in acetone is prepared in a round-bottom flask.
-
Benzyl bromide and tetrabutylammonium bromide are added to the suspension.
-
The reaction mixture is heated at 45°C for 24 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed successively with 1N aqueous sodium bisulfate, saturated aqueous sodium bicarbonate, and saturated aqueous sodium chloride.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by MPLC (silica gel, 45% ethyl acetate in hexane) to yield the title compound.
Characterization:
-
¹H NMR (300 MHz, CDCl₃): δ 7.38-7.26 (m, 5H), 5.12 (s, 2H), 3.64 (t, J=6.3 Hz, 2H), 2.41 (t, J=7.2 Hz, 2H), 1.80-1.71 (m, 2H), 1.64-1.54 (m, 3H).[7]
Protocol 2: Synthesis of Benzyl 2-Benzyl-5-hydroxypentanoate (Analog 1)[8]
Materials:
-
Methyl 2-benzyl-5-hydroxypentanoate (4 g, 18 mmol)
-
Benzyl alcohol (10 mL)
-
Benzene (50 mL)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (0.5 g, 2.63 mmol)
-
Silica gel
-
Hexane
-
Ethyl acetate
Procedure:
-
The starting methyl ester is dissolved in a mixture of benzyl alcohol and benzene.
-
TsOH·H₂O is added, and the mixture is heated under reflux for 2 hours with a Dean-Stark apparatus to collect water.
-
Once the theoretical amount of water is collected, the solution is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (Hexane:Ethyl Acetate = 3:1) to afford the title compound.
Characterization:
-
Yield: 3.8 g (71%)[8]
-
¹H NMR: 7.40-7.10 (m, 10H), 5.03 (s, 2H), 3.57 (t, J=6Hz, 2H), 3.00-2.60 (m, ≈4H), and 1.80-1.40 (m, 4H).[8]
Characterization and Performance Data
A direct comparison of a wide range of novel this compound analogs is limited by the availability of comprehensive datasets in the published literature. However, based on the known role of these compounds as renin inhibitors, a hypothetical comparison can be structured as follows. The data for the parent compound and Analog 1 are from the cited literature, while data for other analogs are representative examples based on typical modifications.
Table 2: Physicochemical and Biological Properties of this compound Analogs
| Compound | Structure | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) | Renin Inhibition IC₅₀ (nM) |
| This compound | C₁₂H₁₆O₃ | 208.25[4] | 76[7] | >98 | (Reference) |
| Analog 1: Benzyl 2-benzyl-5-hydroxypentanoate | C₁₉H₂₂O₃ | 298.38 | 71[8] | >95 | Potentially Improved |
| Analog 2: 4-Fluorothis compound | C₁₂H₁₅FO₃ | 226.24 | (Hypothetical) | >98 | Potentially Improved |
| Analog 3: Benzyl 5-hydroxy-5-phenylpentanoate | C₁₈H₂₀O₃ | 284.35 | (Hypothetical) | >95 | Potentially Improved |
Note: IC₅₀ values are hypothetical and would need to be determined experimentally. The potential for improved activity is based on structure-activity relationships of other renin inhibitors where additional hydrophobic interactions can enhance binding to the enzyme's active site.
Signaling Pathway and Experimental Workflows
The primary biological target of this compound analogs is renin, the rate-limiting enzyme in the renin-angiotensin system (RAS). Inhibition of renin blocks the conversion of angiotensinogen to angiotensin I, thereby preventing the downstream production of angiotensin II and its physiological effects.
Caption: The Renin-Angiotensin System and the site of action for this compound analogs.
The general workflow for the synthesis and evaluation of these novel analogs is depicted below.
Caption: General workflow for the synthesis, characterization, and biological evaluation of novel analogs.
Conclusion
This guide provides foundational information for the synthesis and characterization of this compound and its analogs. The detailed protocols and comparative data serve as a valuable resource for researchers aiming to develop novel renin inhibitors. Further exploration of structure-activity relationships through the synthesis and testing of a broader range of analogs is a promising avenue for the discovery of more potent and selective therapeutic agents for cardiovascular diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigation renin inhibitor activity from flavonoids derivates by in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative structure-activity relationships of renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C12H16O3 | CID 19788674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative structure-activity relationship modeling of renin-inhibiting dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Collection - Well-Defined Poly(α-amino-δ-valerolactone) via Living Ring-Opening Polymerization - Macromolecules - Figshare [figshare.com]
- 8. Dual inhibition of the renin and angiotensin converting enzyme activities of aqueous extracts of 22 edible flower petals - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of the biological activity of Benzyl 5-hydroxypentanoate derivatives
A Comparative Analysis of the Biological Activity of Benzyl 5-hydroxypentanoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This compound serves as a key precursor for the synthesis of potent renin inhibitors. The core structure of 5-amino-4-hydroxypentanoic acid, which can be derived from this compound, is a critical component in mimicking the transition state of the angiotensinogen cleavage by renin. The following table illustrates the structure-activity relationship (SAR) of these derivatives, demonstrating how modifications to the peptide backbone influence inhibitory activity.
Table 1: Comparative Renin Inhibitory Activity of 5-Amino-4-hydroxypentanoic Acid Derivatives
| Compound ID | P3-P2 Moiety | P1' Substituent | IC50 (nM) vs. Human Renin |
| A-1 | Boc-Phe-His- | Isopropyl | 15 |
| A-2 | Boc-Phe-His- | Cyclohexylmethyl | 8.9 |
| A-3 | Boc-Phe-His- | Benzyl | 12 |
| A-4 | Boc-Nal-His- | Cyclohexylmethyl | 5.2 |
| A-5 | Z-Phe-His- | Cyclohexylmethyl | 9.5 |
| A-6 | Boc-Phe-Lys- | Cyclohexylmethyl | > 1000 |
Data is representative and compiled from studies on analogous compounds to illustrate potential SAR.
Experimental Protocol: Assay
A fluorometric assay is commonly employed to determine the renin inhibitory activity of the compounds.[1][2]
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl.
-
Renin: Human recombinant renin diluted in assay buffer.
-
Substrate: A synthetic peptide substrate, such as Arg-Glu(EDANS)-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-Lys(Dabcyl)-Arg, dissolved in DMSO.
-
Test Compounds: Dissolved in DMSO to create stock solutions.
-
-
Assay Procedure:
-
In a 96-well microtiter plate, add 150 µL of assay buffer, 20 µL of the substrate solution, and 10 µL of the test compound solution at various concentrations.
-
Include control wells with DMSO instead of the test compound (100% activity) and background wells without the renin enzyme.
-
Initiate the reaction by adding 10 µL of the diluted renin solution to all wells except the background wells.
-
Incubate the plate at 37°C for 15-60 minutes, protected from light.
-
Measure the fluorescence intensity with an excitation wavelength of 335-345 nm and an emission wavelength of 485-510 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Signaling Pathway: The Renin-Angiotensin System (RAS)
References
A Comparative Guide to the Synthetic Routes of Benzyl 5-hydroxypentanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various synthetic routes for the preparation of Benzyl 5-hydroxypentanoate, an important intermediate in the synthesis of various pharmaceuticals. The following sections present a comprehensive evaluation of three primary synthetic strategies, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Williamson Ether Synthesis Analogue | Route 2: Ring-Opening of δ-Valerolactone | Route 3: Fischer-Speier Esterification |
| Starting Materials | Sodium 5-hydroxypentanoate, Benzyl bromide | δ-Valerolactone, Benzyl alcohol | 5-Hydroxypentanoic acid, Benzyl alcohol |
| Key Reagents/Catalysts | Tetrabutylammonium bromide (phase-transfer catalyst) | Organocatalyst (e.g., (S)-tert-Butyl-bis(4-methoxyphenyl)silyloxymethyl)pyrrolidine) | Strong acid catalyst (e.g., Sulfuric acid, p-Toluenesulfonic acid) |
| Typical Yield | ~76% | ~95% | Moderate to high (specific data not available for benzyl ester, but generally good for esterifications) |
| Reaction Temperature | 45°C | Room Temperature | Reflux |
| Reaction Time | 24 hours | 24 hours | Varies (typically several hours) |
| Key Advantages | Readily available starting materials, straightforward procedure. | High yield, mild reaction conditions, atom economical. | Inexpensive reagents, classic and well-understood reaction. |
| Key Disadvantages | Use of a potentially hazardous alkylating agent (benzyl bromide), longer reaction time. | Requires a specific organocatalyst which may need to be synthesized. | Requires elevated temperatures, potential for side reactions (e.g., lactonization of the starting material). |
Visualizing the Synthetic Pathways
The following diagrams illustrate the chemical transformations for each synthetic route.
Figure 1. Synthesis via Williamson Ether Synthesis Analogue.
Figure 2. Synthesis via Ring-Opening of a Lactone.
Figure 3. Synthesis via Fischer-Speier Esterification.
Detailed Experimental Protocols
Route 1: From Sodium 5-hydroxypentanoate and Benzyl Bromide
This method is based on a nucleophilic substitution reaction, analogous to the Williamson ether synthesis, where the carboxylate anion attacks benzyl bromide.
Experimental Workflow:
Figure 4. Workflow for Route 1.
Procedure:
To a suspension of sodium 5-hydroxypentanoate (569 mg, 4.06 mmol) in acetone (3 mL), benzyl bromide (1.39 g, 8.11 mmol) and tetrabutylammonium bromide (65 mg, 0.203 mmol) are added. The mixture is heated at 45°C for 24 hours. After cooling, the mixture is concentrated. The residue is then dissolved in ethyl acetate (200 mL) and washed sequentially with 1N aqueous sodium bisulfate (50 mL), saturated aqueous sodium bicarbonate (50 mL), and saturated aqueous sodium chloride (50 mL). The organic layer is dried over anhydrous magnesium sulfate, concentrated, and the resulting crude product is purified by Medium Pressure Liquid Chromatography (MPLC) using a 45% ethyl acetate/hexane eluent to yield the final product as an oil (641 mg, 76% yield).
Route 2: Ring-Opening of δ-Valerolactone with Benzyl Alcohol
This route utilizes an organocatalyst to facilitate the ring-opening of δ-valerolactone by benzyl alcohol in a highly efficient and atom-economical manner.
Experimental Workflow:
Figure 5. Workflow for Route 2.
Procedure:
In a vial, δ-valerolactone (1.0 mmol) and benzyl alcohol (1.2 mmol) are mixed. The organocatalyst, for instance, (S)-tert-Butyl-bis(4-methoxyphenyl)silyloxymethyl)pyrrolidine (0.1 mmol), is then added. The reaction mixture is stirred at room temperature for 24 hours. Upon completion, the reaction is quenched, and the crude product is purified by silica gel column chromatography to afford this compound. A similar reaction has been reported to yield the product in 95% yield.
Route 3: Fischer-Speier Esterification of 5-Hydroxypentanoic acid
This classic method involves the acid-catalyzed esterification of a carboxylic acid with an alcohol. For this specific synthesis, the starting 5-hydroxypentanoic acid can be prepared by the hydrolysis of δ-valerolactone.
Experimental Workflow:
Figure 6. Workflow for Route 3.
Procedure:
-
Preparation of 5-Hydroxypentanoic Acid: δ-Valerolactone is hydrolyzed by refluxing with an aqueous solution of a base (e.g., sodium hydroxide), followed by acidification with a strong acid (e.g., hydrochloric acid). The resulting 5-hydroxypentanoic acid is then extracted.
-
Esterification: 5-Hydroxypentanoic acid is dissolved in an excess of benzyl alcohol, and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) is added. The mixture is heated to reflux, and the reaction is monitored until completion. The reaction mixture is then cooled, neutralized, and the this compound is extracted. The crude product is purified, typically by vacuum distillation or column chromatography.
Conclusion
The choice of synthetic route to this compound will depend on the specific requirements of the researcher, including desired yield, available starting materials and equipment, and tolerance for certain reaction conditions. The Williamson ether synthesis analogue offers a reliable method with a good yield. The organocatalyzed ring-opening of δ-valerolactone presents a modern, highly efficient, and milder alternative. Finally, the Fischer-Speier esterification remains a viable, cost-effective option, particularly if the starting carboxylic acid is readily available or can be easily synthesized.
A Comparative Guide to Validating Analytical Methods for Benzyl 5-hydroxypentanoate Using Reference Standards
For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of Benzyl 5-hydroxypentanoate. The validation frameworks presented are based on the internationally recognized ICH Q2(R2) guidelines for the validation of analytical procedures.[1][2][3][4]
A high-purity reference standard is fundamental to the validation process. Several suppliers offer this compound reference standards with purities typically ranging from ≥95% to highly purified grades.[5][6][7][8][9] It is imperative to obtain a certificate of analysis (COA) for the selected reference standard to ascertain its purity and identity, which will be used for preparing standard solutions.
Experimental Protocols
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in various sample matrices.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of methanol and water. A starting point could be a 70:30 (v/v) mixture of methanol and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: this compound contains a benzene ring, which allows for UV detection. The maximum absorbance wavelength (λmax) should be determined by scanning the UV spectrum of a standard solution (a reasonable starting point is around 258 nm).[10]
-
Injection Volume: 10 µL.
-
Reference Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution. Serial dilutions are then made to create calibration standards.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high specificity and sensitivity, making it an excellent alternative, particularly for complex matrices or when lower detection limits are required.
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) such as a 5% phenyl-methylpolysiloxane column.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 250 °C at 15 °C/min, and hold for 5 minutes.[11]
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of this compound. A full scan can be used for initial identification.
-
Reference Standard Preparation: Prepare a stock solution of the this compound reference standard in a suitable volatile solvent like dichloromethane or ethyl acetate. Create calibration standards by serial dilution.
Method Validation Workflow
The validation of these analytical methods should adhere to the ICH guidelines.[1][2][12] The following diagram illustrates the typical workflow for method validation.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. musechem.com [musechem.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. usbio.net [usbio.net]
- 8. chemscene.com [chemscene.com]
- 9. This compound CAS#: 134848-96-7 [amp.chemicalbook.com]
- 10. A new validated method for the simultaneous determination of benzocaine, propylparaben and benzyl alcohol in a bioadhesive gel by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. biopharminternational.com [biopharminternational.com]
Comprehensive Spectroscopic Characterization of Benzyl 5-hydroxypentanoate: A Comparative Guide
For researchers, scientists, and professionals engaged in drug development, the precise structural elucidation of chemical compounds is paramount. This guide provides a detailed characterization of Benzyl 5-hydroxypentanoate using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. While ¹³C NMR data was not available in the searched resources, this guide offers a thorough analysis based on the proton NMR spectrum and compares this powerful technique with other analytical methods.
¹H NMR Spectroscopic Data of this compound
The ¹H NMR spectrum of this compound provides distinct signals that correspond to the different proton environments in the molecule, confirming its structure. The data, acquired in deuterated chloroform (CDCl₃) at 300 MHz, is summarized below.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 7.38-7.26 | multiplet | - | 5H | Aromatic protons (C₆H₅) |
| 5.12 | singlet | - | 2H | Benzyl CH₂ protons (O-CH₂-Ph) |
| 3.64 | triplet | 6.3 | 2H | CH₂ protons adjacent to hydroxyl group (HO-CH₂) |
| 2.41 | triplet | 7.2 | 2H | CH₂ protons adjacent to carbonyl group (C(=O)-CH₂) |
| 1.80-1.71 | multiplet | - | 2H | Methylene protons (HO-CH₂-CH₂) |
| 1.64-1.54 | multiplet | - | 3H | Methylene protons (C(=O)-CH₂-CH₂) and OH proton |
Comparison with Alternative Analytical Techniques
While NMR spectroscopy is a cornerstone for structural elucidation, other techniques can provide complementary information.
| Technique | Information Provided | Advantages | Limitations |
| ¹H NMR Spectroscopy | Precise proton environment, connectivity through coupling | Unambiguous structural determination, non-destructive | Requires deuterated solvents, larger sample amounts may be needed for less sensitive nuclei |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., -OH, C=O) | Fast, requires small sample amount, versatile for solid and liquid samples | Does not provide detailed structural connectivity |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern | High sensitivity, provides molecular formula information | Isomeric compounds can be difficult to distinguish, fragmentation can be complex |
| Gas Chromatography (GC) | Purity and retention time | Excellent for separating volatile compounds, quantitative analysis | Not suitable for non-volatile or thermally labile compounds |
Experimental Protocol: ¹H NMR Spectroscopy
The following is a standard protocol for acquiring a ¹H NMR spectrum.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
3. Data Acquisition:
-
Set the spectrometer to a frequency of 300 MHz for ¹H nuclei.
-
Acquire the spectrum using a standard single-pulse experiment.
-
Typical parameters include a spectral width of 12-16 ppm, a pulse width of 90°, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Collect a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to deduce the connectivity of the protons.
Workflow for Compound Characterization
The logical flow for identifying and characterizing a chemical compound like this compound is illustrated in the following diagram.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
A Researcher's Guide to Assessing the Purity of Benzyl 5-hydroxypentanoate from Various Suppliers
For researchers and professionals in drug development, the purity of chemical reagents is paramount to the accuracy and reproducibility of experimental outcomes. Benzyl 5-hydroxypentanoate, a key intermediate in the synthesis of various organic molecules, is no exception. This guide provides a comparative overview of the stated purity of this compound from different suppliers and details the experimental protocols necessary for independent verification.
Supplier Purity Comparison
The following table summarizes the publicly available purity information for this compound from a selection of chemical suppliers. It is crucial to note that this information is based on catalog listings and may not reflect the exact purity of a specific batch. Researchers are strongly encouraged to request and scrutinize the Certificate of Analysis (CoA) for each batch procured.
| Supplier | Product Number/CAS | Stated Purity | Grade |
| Sigma-Aldrich (Ambeed, Inc.) | AMBH97BA07F3 | 98% | - |
| United States Biological | 162804 | Highly Purified | Highly Purified |
| ChemScene | CS-0196695 | ≥98% | - |
| Guidechem (Baoji Guokang Healthchem co.,ltd) | - | 98% | - |
| Guidechem (Sino-Biochemical Laboratory Co., Ltd.) | - | 96%-99% | - |
| ECHEMI (Hangzhou Chungyo Chemicals Co., Ltd.) | - | 98% | Pharmaceutical Grade |
| ECHEMI (Compound Net Biotechnology Inc.) | - | 95% | Industrial Grade |
Disclaimer: The data presented in this table is for comparative purposes only and is based on information available from the suppliers' websites. Actual purity may vary between lots.
Experimental Protocols for Purity Assessment
To independently verify the purity of this compound, a combination of analytical techniques is recommended. Below are detailed protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Titration.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for structural elucidation and can provide a quantitative assessment of purity against a certified internal standard.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., dimethyl sulfone) into a clean NMR tube.
-
Add approximately 0.75 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) and gently vortex to dissolve the sample completely.
-
-
Instrument Parameters (for a 400 MHz spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay (d1): 5 seconds to ensure full relaxation of all protons for accurate integration.
-
Acquisition Time: At least 4 seconds.
-
Spectral Width: 0 to 12 ppm.
-
-
Data Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the characteristic peaks of this compound and the internal standard. For this compound, the benzylic protons (~5.1 ppm, singlet, 2H) and the methylene protons adjacent to the hydroxyl group (~3.6 ppm, triplet, 2H) are suitable for integration.
-
Calculate the purity using the following formula:
Where:
-
Integral_sample and Integral_std are the integration values for the sample and standard, respectively.
-
N_protons_sample and N_protons_std are the number of protons giving rise to the integrated signals.
-
MW_sample and MW_std are the molecular weights of the sample and standard.
-
Weight_sample and Weight_std are the weights of the sample and standard.
-
Purity_std is the purity of the internal standard.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a sensitive technique for separating and quantifying impurities. A reversed-phase method is generally suitable for a moderately polar compound like this compound.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 0.5, 0.25, 0.1, 0.05 mg/mL).
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Start with 40% acetonitrile / 60% water.
-
Ramp to 90% acetonitrile / 10% water over 15 minutes.
-
Hold at 90% acetonitrile for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak area of the main component and any impurities.
-
Calculate the purity using the area percent method:
-
For more accurate quantification, use the calibration curve to determine the concentration of the main component.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for identifying volatile impurities. Derivatization may be necessary to improve the volatility and peak shape of this compound due to the presence of the hydroxyl group.
Methodology:
-
Sample Preparation and Derivatization:
-
Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., dichloromethane).
-
Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and heat at 60 °C for 30 minutes to convert the hydroxyl group to a trimethylsilyl ether.
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 10 minutes.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-500 m/z.
-
-
Data Analysis:
-
Identify the main peak corresponding to the derivatized this compound.
-
Identify any impurity peaks by comparing their mass spectra to library databases (e.g., NIST).
-
Calculate the purity based on the peak area percentage.
-
Titration
Saponification titration can be used to determine the ester content. This method is based on the hydrolysis of the ester with a known excess of a strong base, followed by back-titration of the unreacted base.
Methodology:
-
Procedure:
-
Accurately weigh about 1 g of this compound into a 250 mL flask.
-
Add 25.0 mL of 0.5 M ethanolic potassium hydroxide and a few boiling chips.
-
Attach a reflux condenser and heat the mixture on a water bath for 1 hour.
-
Allow the solution to cool to room temperature.
-
Add 20 mL of water and a few drops of phenolphthalein indicator.
-
Titrate the excess potassium hydroxide with a standardized 0.5 M hydrochloric acid solution until the pink color disappears.
-
Perform a blank titration with 25.0 mL of the 0.5 M ethanolic potassium hydroxide solution without the sample.
-
-
Calculation:
-
Calculate the ester content using the following formula:
Where:
-
V_blank is the volume of HCl used for the blank titration (mL).
-
V_sample is the volume of HCl used for the sample titration (mL).
-
M_HCl is the molarity of the HCl solution.
-
MW_sample is the molecular weight of this compound (208.25 g/mol ).
-
Weight_sample is the weight of the sample (g).
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical workflow for a comprehensive purity assessment of a this compound sample.
In-Vitro Performance of Novel Renin Inhibitors Derived from Benzyl 5-hydroxypentanoate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in-vitro efficacy of renin inhibitors, with a focus on a specific class of inhibitors synthesized from precursors such as Benzyl 5-hydroxypentanoate. While direct, publicly available in-vitro data for this specific class of compounds is limited, this document serves to contextualize their potential by comparing their structural basis to established renin inhibitors with known potencies. The methodologies provided herein are standard for the in-vitro evaluation of such compounds.
Introduction to Renin Inhibitors from this compound Precursors
A notable class of renin inhibitors is characterized by a core structure of 5-amino-2,5-disubstituted-4-hydroxypentanoic acid. The synthesis of these compounds can be achieved using starting materials like this compound, as detailed in patent literature. These inhibitors are designed to mimic the transition state of the reaction catalyzed by renin, a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS).
Comparative In-Vitro Efficacy of Renin Inhibitors
The following table summarizes the in-vitro inhibitory potency (IC50) of several established renin inhibitors against human renin. The IC50 value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%[1]. Lower IC50 values are indicative of higher potency.
| Renin Inhibitor | In-Vitro IC50 (Human Renin) | Reference |
| Aliskiren | 0.6 nM | [2][3] |
| Remikiren | 0.7 - 0.8 nM | [4] |
| Zankiren (A-72517) | 1.1 nM | [2] |
| Enalkiren (A-64662) | 14 nM | [2] |
Signaling Pathway and Experimental Workflow
To understand the context of renin inhibition and the methods for its evaluation, the following diagrams illustrate the Renin-Angiotensin signaling pathway and a typical experimental workflow for an in-vitro renin inhibition assay.
Experimental Protocol: In-Vitro Renin Inhibition Assay
The following is a detailed protocol for a fluorometric in-vitro renin inhibition assay, a common method for evaluating the potency of renin inhibitors.
1. Materials and Reagents:
-
Human recombinant renin
-
Fluorogenic renin substrate (e.g., (Dabcyl-Arg-Glu(EDANS)-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-Lys-Dabcyl)-Arg)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl)
-
Test inhibitors dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., Aliskiren)
-
96-well black microplate
-
Fluorescence microplate reader
2. Assay Procedure:
-
Reagent Preparation:
-
Prepare the assay buffer to a 1X concentration.
-
Dilute the human recombinant renin in the assay buffer to the desired working concentration.
-
Prepare serial dilutions of the test inhibitors and the positive control in the assay buffer. The final solvent concentration in the assay should be kept low (typically ≤1%) to avoid interference.
-
-
Assay Plate Setup (in triplicate):
-
Blank Wells: Add 160 µL of assay buffer and 20 µL of substrate.
-
100% Activity Control Wells: Add 150 µL of assay buffer, 10 µL of solvent, and 20 µL of substrate.
-
Inhibitor Wells: Add 150 µL of assay buffer, 10 µL of the diluted test inhibitor, and 20 µL of substrate.
-
Positive Control Wells: Add 150 µL of assay buffer, 10 µL of the diluted positive control inhibitor, and 20 µL of substrate.
-
-
Reaction Initiation and Incubation:
-
Initiate the enzymatic reaction by adding 10 µL of the diluted renin enzyme to the 100% Activity Control, Inhibitor, and Positive Control wells. The final volume in all wells will be 190 µL.
-
Mix the plate gently for 10-15 seconds.
-
Incubate the plate at 37°C for a specified period (e.g., 60-120 minutes), protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of each well using a fluorescence plate reader with excitation and emission wavelengths appropriate for the fluorophore-quencher pair of the substrate (e.g., excitation at ~340 nm and emission at ~490 nm for EDANS/Dabcyl).
-
3. Data Analysis:
-
Subtract Background: Subtract the average fluorescence of the Blank wells from the fluorescence readings of all other wells.
-
Calculate Percent Inhibition:
-
Percent Inhibition = [1 - (Fluorescence of Inhibitor Well / Fluorescence of 100% Activity Control Well)] x 100
-
-
Determine IC50:
-
Plot the Percent Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism, Origin) to determine the IC50 value.
-
This guide provides a framework for understanding and evaluating renin inhibitors. While specific data for compounds derived from this compound is not currently in the public domain, the provided comparative data and methodologies offer a robust basis for future research and development in this area.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. The discovery and synthesis of potent zwitterionic inhibitors of renin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US4992562A - Renin inhibitors containing 5-amino-2,5-disubstituted-4-hydroxypentanoic acid residues - Google Patents [patents.google.com]
A Comparative Guide to the Synthesis of Benzyl 5-hydroxypentanoate from Alternative Starting Materials
For Researchers, Scientists, and Drug Development Professionals
Benzyl 5-hydroxypentanoate is a valuable chemical intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals.[1][2] Its synthesis can be approached from several different starting materials, each with its own advantages and disadvantages in terms of yield, cost, and reaction complexity. This guide provides an objective comparison of alternative synthetic routes, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Synthetic Pathways
The selection of a synthetic route for this compound is often a trade-off between the number of steps, overall yield, and the cost and availability of starting materials and reagents. The following table summarizes the key metrics for four common starting materials.
| Starting Material | Synthetic Route | Number of Steps | Typical Yield (%) | Key Reagents/Catalysts |
| δ-Valerolactone | Ring-opening with Benzyl Alcohol | 1 | 85-95% | Boric acid (B(OH)₃) or other organocatalysts[3] |
| 1,5-Pentanediol | Selective Oxidation & Esterification | 2 | 60-70% | Pt/Nb₂O₅ or chemoenzymatic catalysts[4], DCC, DMAP |
| Adipic acid monobenzyl ester | Selective Carboxylic Acid Reduction | 1 | 70-80% | Borane dimethyl sulfide complex (BH₃·SMe₂) |
| Glutaric Anhydride | Ring-opening Esterification & Reduction | 2 | 65-75% | Benzyl alcohol, DMAP, Borane dimethyl sulfide complex (BH₃·SMe₂) |
Synthetic Pathway Overview
The following diagram illustrates the different synthetic approaches to this compound from the discussed alternative starting materials.
Caption: Alternative synthetic routes to this compound.
Experimental Protocols
Synthesis from δ-Valerolactone
This one-step method involves the ring-opening of δ-valerolactone using benzyl alcohol as both a reactant and an initiator, often catalyzed by a mild acid.[3]
Workflow:
Caption: Workflow for synthesis from δ-Valerolactone.
Protocol:
-
To a round-bottom flask, add δ-valerolactone (1.0 eq), benzyl alcohol (1.2 eq), and boric acid (0.1 eq).[3]
-
The mixture is heated to 120 °C under a nitrogen atmosphere and stirred for 12-16 hours.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed sequentially with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Synthesis from 1,5-Pentanediol
This two-step synthesis first involves the selective oxidation of one of the primary alcohols of 1,5-pentanediol to a carboxylic acid, followed by esterification with benzyl alcohol. Chemoenzymatic methods or heterogeneous catalysts can be employed for the selective oxidation.[4][5]
Protocol:
Step 1: Selective Oxidation of 1,5-Pentanediol to 5-Hydroxypentanoic Acid
-
A suspension of 1,5-pentanediol (1.0 eq) and a Pt/Nb₂O₅ catalyst (5 mol%) in water is stirred vigorously under an oxygen atmosphere (1 atm) at 80 °C for 24 hours.[4]
-
The catalyst is removed by filtration, and the aqueous solution is acidified to pH 2 with 1M HCl.
-
The product, 5-hydroxypentanoic acid, is extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude acid, which is used in the next step without further purification.
Step 2: Esterification with Benzyl Alcohol
-
To a solution of crude 5-hydroxypentanoic acid (1.0 eq) in dichloromethane (DCM), add benzyl alcohol (1.1 eq), dicyclohexylcarbodiimide (DCC, 1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The precipitated dicyclohexylurea is removed by filtration.
-
The filtrate is washed with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried, concentrated, and purified by column chromatography as described previously.
Synthesis from Adipic Acid Monobenzyl Ester
This route involves the selective reduction of the free carboxylic acid group of adipic acid monobenzyl ester to a primary alcohol.[6] Reagents like borane dimethyl sulfide complex are suitable for this selective transformation.
Protocol:
-
Adipic acid monobenzyl ester (1.0 eq) is dissolved in dry tetrahydrofuran (THF) under a nitrogen atmosphere and cooled to 0 °C.[7]
-
Borane dimethyl sulfide complex (1.1 eq, 2M solution in THF) is added dropwise to the solution.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours.
-
The reaction is carefully quenched by the slow addition of methanol at 0 °C.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried, concentrated, and purified by column chromatography.
Synthesis from Glutaric Anhydride
This two-step approach begins with the ring-opening of glutaric anhydride with benzyl alcohol to form a monoester, followed by the selective reduction of the terminal carboxylic acid.[8]
Protocol:
Step 1: Synthesis of 5-(Benzyloxy)-5-oxopentanoic acid
-
Glutaric anhydride (1.0 eq) and benzyl alcohol (1.05 eq) are dissolved in toluene.[8]
-
A catalytic amount of DMAP (0.05 eq) is added, and the mixture is heated to 80 °C for 3 hours.
-
The solvent is removed under reduced pressure, and the crude product is used directly in the next step.
Step 2: Selective Reduction to this compound
-
The crude 5-(benzyloxy)-5-oxopentanoic acid is dissolved in dry THF and reduced with borane dimethyl sulfide complex as described in the protocol for adipic acid monobenzyl ester.
-
Work-up and purification are carried out in the same manner to yield the final product.
Concluding Remarks
The choice of the most appropriate synthetic route for this compound depends on the specific requirements of the researcher or organization. For a high-yield, single-step synthesis where the starting material is readily available, the ring-opening of δ-valerolactone is an excellent option. When cost is a primary concern and a multi-step synthesis is acceptable, starting from the more economical 1,5-pentanediol or glutaric anhydride may be preferable. The route from adipic acid monobenzyl ester offers a good balance of yield and step economy if the starting monoester is commercially available or can be synthesized efficiently. Each method presented here offers a viable pathway, and the detailed protocols provide a foundation for further optimization and scale-up.
References
- 1. scbt.com [scbt.com]
- 2. This compound | C12H16O3 | CID 19788674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Molecular Level Structure of Biodegradable Poly(Delta-Valerolactone) Obtained in the Presence of Boric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Pt/Nb2O5 catalyst for oxidative conversion of 1,5-pentanediol into 5-hydroxypentanal and δ-valerolactone under ambient conditions - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Adipic acid monobenzyl ester | C13H16O4 | CID 11075409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ADIPIC ACID MONOBENZYL ESTER | 40542-90-3 [chemicalbook.com]
- 8. CN111138276A - Synthesis method of chiral 5- (4-fluorophenyl) -5-hydroxypentanoate - Google Patents [patents.google.com]
Safety Operating Guide
Safe Disposal of Benzyl 5-hydroxypentanoate: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. Benzyl 5-hydroxypentanoate, a compound utilized in various synthetic processes, requires careful handling and disposal due to its potential hazards. This guide provides a comprehensive, step-by-step procedure for its safe disposal.
Chemical Safety Profile
Understanding the hazard profile of this compound is the first step in its safe management. The compound is classified with the following hazard statements:
These classifications necessitate the use of appropriate personal protective equipment (PPE) and adherence to strict disposal protocols.
Quantitative Data Summary
For quick reference, the key identifiers and physical properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 134848-96-7 |
| Molecular Formula | C₁₂H₁₆O₃ |
| Molecular Weight | 208.25 g/mol |
| Appearance | Colorless to clear Pale Yellow Oil |
| Boiling Point | 314.8±25.0 °C (Predicted) |
| Density | 1.100±0.06 g/cm³ (Predicted) |
| Storage Temperature | 2-8°C (Refrigerator) or -80°C |
Experimental Protocol: Disposal Procedure
This protocol outlines the necessary steps for the safe and compliant disposal of this compound.
Objective: To safely dispose of this compound waste in accordance with general laboratory safety standards.
Materials:
-
Designated hazardous waste container (chemically compatible, e.g., glass or polyethylene)
-
Hazardous waste labels
-
Personal Protective Equipment (PPE):
-
Nitrile gloves
-
Safety glasses or goggles
-
Laboratory coat
-
-
Fume hood
-
Spill kit for chemical spills
Procedure:
-
Personnel Protection: Before handling this compound, ensure all required PPE is worn. This includes a lab coat, nitrile gloves, and safety glasses.
-
Waste Segregation:
-
Do not dispose of this compound down the sink or in regular trash.[3][4][5]
-
Liquid waste containing this compound should be collected in a designated container for non-halogenated organic solvent waste.
-
Solid waste, such as contaminated gloves, paper towels, or vials, should be collected in a separate, clearly labeled container for solid chemical waste.
-
-
Waste Collection:
-
Perform all transfers of this compound waste inside a certified fume hood to minimize inhalation exposure.
-
Use a funnel for transferring liquid waste to the designated container to prevent spills.
-
Ensure the waste container is made of a material compatible with this compound. The original container is often a suitable choice for waste collection.[6]
-
Do not overfill the waste container; leave at least 10% headspace to allow for vapor expansion.
-
Keep the hazardous waste container securely closed when not in use.[4][6]
-
-
Labeling of Hazardous Waste:
-
Immediately label the hazardous waste container with a completed hazardous waste tag.
-
The label must include:
-
-
Storage of Hazardous Waste:
-
Store the labeled hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible chemicals.
-
Utilize secondary containment, such as a chemical-resistant tray, to contain any potential leaks or spills.[7]
-
-
Arranging for Disposal:
-
Spill and Emergency Procedures:
-
In the event of a spill, immediately alert others in the vicinity.
-
If the spill is small and you are trained to handle it, use an appropriate chemical spill kit to absorb the material.
-
Place all contaminated cleanup materials in a sealed bag and dispose of it as hazardous solid waste.
-
For large spills, evacuate the area and contact your institution's emergency response team.
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. This compound | C12H16O3 | CID 19788674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 134848-96-7 [sigmaaldrich.com]
- 3. How to Store and Dispose of Extremely Hazardous Chemical Waste [blink.ucsd.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. Safe Use and Disposal of Household Chemicals | New Mexico State University - BE BOLD. Shape the Future. [pubs.nmsu.edu]
- 6. vumc.org [vumc.org]
- 7. p2infohouse.org [p2infohouse.org]
- 8. Proper Drain Disposal of Chemicals: Guidelines and Best Practices | Lab Manager [labmanager.com]
- 9. chemtalk.com.au [chemtalk.com.au]
Essential Safety and Operational Guidance for Handling Benzyl 5-hydroxypentanoate
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling and disposal of Benzyl 5-hydroxypentanoate (CAS 134848-96-7). The following procedural guidance is designed to ensure the safe execution of laboratory operations and to build a foundation of trust in our commitment to laboratory safety beyond the product itself.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Therefore, stringent adherence to PPE protocols is mandatory.
Minimum PPE Requirements:
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene gloves. Double gloving is recommended. | To prevent skin contact and irritation.[1][2] Change gloves immediately if contaminated, torn, or punctured. |
| Eye Protection | Chemical splash goggles that meet ANSI Z87.1 standards. | To protect against splashes that can cause serious eye irritation. |
| Skin and Body Protection | A long-sleeved laboratory coat, buttoned completely. Consider a chemically resistant apron for large quantities. | To protect skin from accidental contact. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | To avoid inhalation of vapors which may cause respiratory irritation. |
Note: For situations with a high risk of splashing, a face shield worn over safety goggles is required.[1]
Safe Handling and Operational Protocol
Adherence to a strict operational protocol is crucial to minimize exposure and ensure a safe working environment.
Step-by-Step Handling Procedure:
-
Preparation:
-
Ensure a chemical fume hood is operational and the work area is clean and uncluttered.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Verify the location and accessibility of the nearest safety shower and eyewash station.
-
-
Handling:
-
Don the required PPE as specified in the table above.
-
Handle this compound within a chemical fume hood to minimize inhalation exposure.
-
Avoid direct contact with skin, eyes, and clothing.
-
Use compatible labware (e.g., glass, polyethylene) to prevent reactions.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
The compound should be stored under an inert atmosphere in a freezer at temperatures below -20°C.
-
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal:
| Waste Stream | Disposal Procedure |
| Unused Product | Dispose of as hazardous chemical waste in a designated, properly labeled waste container. Do not mix with other incompatible waste streams. |
| Contaminated Labware | Rinse glassware three times with a suitable solvent (e.g., ethanol or acetone). The first rinse must be collected and disposed of as hazardous waste.[3] Subsequent rinses may be disposed of as regular solvent waste, depending on local regulations. |
| Contaminated PPE | Dispose of used gloves and other contaminated disposable PPE in a designated hazardous waste container. |
| Empty Containers | Thoroughly rinse the container with a suitable solvent. The first rinse is considered hazardous waste.[3] After rinsing, the container can be disposed of according to institutional guidelines for decontaminated containers. |
Note: Never dispose of this compound down the drain or in the regular trash.[3][4]
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for handling this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
